(R)-1-(Oxetan-3-YL)pyrrolidin-3-OL
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m1/s1 |
InChI-Schlüssel |
ORVAJNOIYUPTSI-SSDOTTSWSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2COC2 |
Kanonische SMILES |
C1CN(CC1O)C2COC2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(R)-1-(Oxetan-3-yl)pyrrolidin-3-ol CAS 1375415-98-7 chemical properties
A Strategic Scaffold for Physicochemical Tuning in Medicinal Chemistry[1][2]
Executive Summary
Compound: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol CAS: 1375415-98-7 Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol [1][2]
In the landscape of modern drug design, (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol represents a high-value "fragment-like" building block.[1] It combines the defined stereochemistry of the chiral pyrrolidine scaffold with the unique electronic properties of the oxetane ring. This guide analyzes its utility not merely as a structural connector, but as a functional tool to modulate lipophilicity (LogD) , basicity (pKa) , and metabolic stability —the "Holy Trinity" of multiparameter optimization (MPO).[1]
Structural Architecture & Physicochemical Profile
The molecule consists of a 3-hydroxypyrrolidine core N-capped with an oxetane-3-yl group.[1] This specific architecture addresses a common failure mode in lead optimization: the "Basicity/Lipophilicity Trap."
The "Oxetane Effect" on Basicity
Standard N-alkyl pyrrolidines are highly basic (pKa ~9.5–10.5).[1][2] At physiological pH (7.4), they exist predominantly as cations, which often correlates with:
-
hERG Channel Inhibition: High affinity for the potassium channel pore.[1][2]
-
Poor Passive Permeability: Difficulty crossing lipid bilayers.[1][2]
The oxetane ring, through the strong inductive effect (-I) of its oxygen atom, withdraws electron density from the adjacent nitrogen. This lowers the pKa by 3–4 log units (typically to the 6.0–6.5 range), rendering a significant fraction of the molecule neutral at physiological pH.
Physicochemical Data Summary
| Property | Value / Range | Mechanistic Insight |
| pKa (Conjugate Acid) | 6.2 – 6.6 (Predicted) | Reduced basicity via oxetane -I effect; improved membrane permeability.[1][2] |
| LogP | -0.8 to -0.5 | High polarity due to exposed ether oxygen and hydroxyl group.[1][2] |
| Topological Polar Surface Area (TPSA) | ~49 Ų | 20 Ų (Alcohol) + 3 Ų (Amine) + ~26 Ų (Oxetane Ether).[1] Ideal for CNS penetration.[1][2] |
| H-Bond Donors / Acceptors | 1 / 3 | The oxetane oxygen is a potent H-bond acceptor (Lewis base).[1][2][3] |
| Stereochemistry | (R)-Enantiomer | Defined 3D vector for the -OH group; critical for protein-ligand specificity.[1][2] |
Synthetic Methodology
The most robust route to CAS 1375415-98-7 is the Reductive Amination of oxetan-3-one with (R)-3-pyrrolidinol.[1] This approach avoids the use of oxetan-3-yl halides/tosylates, which are prone to elimination or ring-opening side reactions.[1]
Protocol: Reductive Amination
-
Reagents: Oxetan-3-one (1.1 equiv), (R)-3-Pyrrolidinol (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv).[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]
-
Conditions: Room temperature, inert atmosphere (N₂).
Step-by-Step Workflow:
-
Imine Formation: Dissolve (R)-3-pyrrolidinol in DCM. Add oxetan-3-one.[1][2][4][5] Stir for 30–60 minutes to allow the equilibrium formation of the carbinolamine/iminium species. Note: Adding a catalytic amount of acetic acid can accelerate this step.[1][2]
-
Reduction: Cool the mixture to 0°C (optional, to control exotherm) and add STAB portion-wise. The mild nature of STAB prevents the reduction of the oxetane ring itself.
-
Quench: After 4–16 hours, quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (x3). The product is polar; ensure thorough extraction or use CHCl₃/iPrOH (3:1) if yield is low.[1][2]
-
Purification: Silica gel chromatography. Critical: Use a basic mobile phase (e.g., DCM/MeOH/NH₄OH) to prevent acid-catalyzed ring opening of the oxetane on the silica.
Figure 1: Reductive amination workflow for the synthesis of (R)-1-(oxetan-3-yl)pyrrolidin-3-ol.
The Oxetane Advantage in Drug Design[6][7]
This scaffold is not just a passive linker; it is an active functional element.[1][2] The following diagram illustrates how replacing a standard N-isopropyl or N-methyl group with the N-oxetan-3-yl motif alters the molecular profile.[1]
Comparative Analysis
-
Vs. Gem-Dimethyl: The oxetane is a steric bioisostere of the gem-dimethyl group but adds polarity and lowers lipophilicity (LogD).[1][6]
-
Vs. Carbonyl: It acts as a metabolic block.[1][2] While amides are stable, they are planar and non-basic. The oxetane amine retains sp³ character and tunable basicity.[2]
Figure 2: The "Oxetane Effect" on physicochemical properties compared to standard alkyl amines.
Reactivity & Stability
Chemical Stability[2][3][7]
-
Acid Sensitivity: The oxetane ring is strained (~106 kJ/mol).[1][2][8] While kinetically stable at physiological pH (7.4), it is susceptible to acid-catalyzed ring opening in strong acids (e.g., 1M HCl, TFA).[1]
-
Implication: Avoid acidic conditions during deprotection steps of other functional groups (e.g., Boc removal). Use HCl/dioxane with caution; reductive or basic cleavage methods are preferred for other protecting groups in the molecule.[2]
-
-
Nucleophilicity: The C3-hydroxyl group is a standard secondary alcohol.[1][2] It can be derivatized (mesylated, tosylated, Mitsunobu reaction) to install other functionalities, but care must be taken not to alkylate the tertiary nitrogen (though the oxetane steric bulk offers some protection).
Metabolic Stability[2][3][4][5][6][9][7][10]
-
Oxidative Metabolism: The oxetane ring is generally resistant to CYP450-mediated oxidation.[1] Unlike an N-ethyl group, which is prone to N-dealkylation via alpha-hydroxylation, the oxetane C3 position has no protons, and the C2/C4 positions are sterically and electronically deactivated.[1][2]
Analytical Characterization
To validate the identity of CAS 1375415-98-7, researchers should look for these diagnostic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
Oxetane Ring: A distinctive set of multiplets around 4.5–4.8 ppm (4H).[1][2] These protons are deshielded by the ether oxygen and appear as a characteristic AB system or multiplet depending on resolution.[2]
-
Methine (N-CH-Oxetane): The proton at the 3-position of the oxetane (linking to N) is often obscured or appears around 3.5–3.8 ppm .[1][2]
-
Pyrrolidine Ring: Complex multiplets between 1.6–2.8 ppm corresponding to the CH₂ groups.[1][2]
-
Carbinol Methine (CH-OH): A multiplet around 4.3–4.5 ppm .[1][2]
-
-
Mass Spectrometry (ESI+):
References
-
Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link[1]
-
Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]
-
Burkhard, J. A., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link[1]
-
Stepan, A. F., et al. (2011).[2] Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant Gamma-Secretase Inhibitor. Journal of Medicinal Chemistry. Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Oxetanes - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
The Diagonal Shift: Oxetane as a Bioisostere for Gem-Dimethyl Groups in Lead Optimization
Executive Summary
In modern medicinal chemistry, the gem-dimethyl group is a staple for inducing steric bulk and restricting conformation (the Thorpe-Ingold effect). However, this lipophilic moiety often incurs a "solubility tax" and can serve as a metabolic soft spot.[1] The oxetane ring—a four-membered cyclic ether—has emerged as a superior bioisostere.[2][3] It offers a "diagonal shift" in chemical space: maintaining the steric volume of a gem-dimethyl group while significantly lowering lipophilicity (LogP), modulating pKa, and blocking metabolic oxidation.
This guide provides a technical roadmap for deploying oxetane bioisosteres, detailing the physicochemical rationale, validated synthetic protocols, and decision-making frameworks for lead optimization.
Part 1: The Physicochemical Rationale[1][4]
The substitution of a gem-dimethyl group (
The Lipophilicity & Solubility Cliff
The oxetane ring is structurally compact but electronically distinct. The oxygen atom's lone pairs are exposed due to the strained ring geometry (puckered), making oxetane a significant hydrogen bond acceptor (HBA).
Table 1: Comparative Metrics of Bioisosteres
| Property | gem-Dimethyl | Oxetane | Impact of Swap |
| Steric Volume | ~45 ų | ~42 ų | Neutral: Minimal steric clash; fits similar hydrophobic pockets. |
| LogP (Lipophilicity) | High | Low | Positive: Typically lowers LogP by 1.0 – 1.5 units [1]. |
| H-Bond Acceptor | No | Yes | Positive: Increases aqueous solubility (up to 4000-fold) [2].[4] |
| Dipole Moment | ~0 D | ~1.9 D | Variable: Increases polarity; alters orientation in binding pocket. |
| Conformation | Thorpe-Ingold | Puckered | Neutral: Both enforce synclinal conformations in aliphatic chains. |
pKa Modulation (The "Fluorine Effect" without Fluorine)
One of the most critical yet underutilized properties of oxetane is its inductive electron-withdrawing effect (
-
Mechanism: The electronegative oxygen pulls electron density through the
-framework.[3] -
Result: Lowering the pKa of a basic amine (e.g., from 9.5 to 7.0) improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces liability for hERG channel inhibition, which often correlates with high basicity [3].
Part 2: Metabolic Stability & Toxicology
The Metabolic Shield
gem-Dimethyl groups are often introduced to block metabolic hot spots (e.g.,
Oxetanes solve this double-bind:
-
Steric Blocking: They protect adjacent carbons from enzymatic attack just as effectively as gem-dimethyls.
-
Intrinsic Stability: The oxetane ring itself is surprisingly resistant to oxidative ring opening by CYP enzymes. While epoxides are reactive electrophiles, oxetanes are kinetically stable due to a high activation energy barrier for nucleophilic attack under physiological conditions [2].
Decision Logic for Bioisosteric Replacement
The following diagram illustrates the logical flow for determining when to deploy an oxetane replacement during SAR (Structure-Activity Relationship) exploration.
Figure 1: Decision matrix for prioritizing oxetane bioisosterism in lead optimization campaigns.
Part 3: Synthetic Accessibility & Protocols
Historically, oxetanes were avoided due to perceived synthetic difficulty. Modern methods have rendered 3,3-disubstituted oxetanes highly accessible. The most robust "medicinal chemistry" route involves the cyclization of 1,3-diols derived from malonates.
Protocol: Synthesis of 3,3-Disubstituted Oxetane Scaffold
This protocol describes the conversion of a substituted diethyl malonate into a spiro- or 3,3-disubstituted oxetane.[5] This is a self-validating protocol; the formation of the tosylate intermediate is the checkpoint.
Reagents:
-
Substituted Diethyl Malonate (Starting Material)[5]
-
LiAlH
(Lithium Aluminum Hydride) -
n-BuLi (n-Butyllithium) or NaH (Sodium Hydride)
-
TsCl (Tosyl Chloride)
-
Solvents: THF (anhydrous), Pyridine
Step-by-Step Methodology:
-
Reduction to 1,3-Diol:
-
Dissolve diethyl malonate derivative (1.0 eq) in anhydrous THF at 0°C.
-
Slowly add LiAlH
(2.5 eq) under atmosphere. -
Reflux for 2 hours. Quench carefully with Fieser workup (
, 15% NaOH, ). -
Filter precipitate and concentrate filtrate to yield the 2,2-disubstituted propane-1,3-diol .
-
-
Monotosylation (The Critical Step):
-
Dissolve the diol (1.0 eq) in pyridine at 0°C.
-
Add TsCl (1.05 eq) portion-wise. Crucial: Do not use excess TsCl to avoid ditosylation.
-
Stir at 0°C for 4 hours.
-
Validation Point: TLC should show a major spot (monotosylate) and a minor spot (ditosylate). If ditosylate >10%, reduce TsCl equivalents in future runs.
-
Workup: Dilute with EtOAc, wash with CuSo
(to remove pyridine), dry, and concentrate.
-
-
Intramolecular Cyclization:
-
Dissolve the monotosylate (1.0 eq) in anhydrous THF at -78°C.
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Alternative: NaH (1.2 eq) in THF at reflux can be used for sterically hindered substrates.
-
Allow to warm to room temperature (RT) over 2 hours.
-
Mechanism: The alkoxide formed displaces the tosyl group via an intramolecular
reaction (Exo-Tet ring closure). -
Workup: Quench with saturated
, extract with ether. -
Purification: Flash chromatography (Silica gel). Oxetanes are polar; use MeOH/DCM gradients if necessary.
-
Figure 2: Synthetic pathway for constructing the oxetane core from malonate precursors.
Part 4: Case Study – Rilzabrutinib
The development of Rilzabrutinib (a BTK inhibitor for autoimmune diseases) serves as the definitive proof-of-concept for oxetane utility [4].
-
The Challenge: Early prototypes contained a gem-dimethyl group or a simple methyl group on a benzoazepine scaffold. These compounds exhibited high basicity (pKa > 9), leading to poor selectivity and significant hERG channel inhibition (cardiotoxicity risk).
-
The Solution: The methyl group was replaced with an oxetane ring.[1][2][4][6][7][8]
-
The Outcome:
-
pKa Shift: The basicity of the adjacent amine dropped from ~9.0 to ~6.8 due to the oxetane's electron-withdrawing nature.
-
Safety: hERG inhibition was virtually eliminated.
-
Potency: The compound maintained high potency against BTK, proving the oxetane did not disrupt the binding pose.
-
This case validates the oxetane moiety not just as a "solubility fixer" but as a precise tool for electronic tuning in late-stage lead optimization.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups."[2][3][7][9][10] Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][4]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]
-
Mulligan, C., et al. (2020). "Discovery of Rilzabrutinib: A Covalent, Reversible Bruton’s Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry. [Link]
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chimia.ch [chimia.ch]
- 10. tandfonline.com [tandfonline.com]
Strategic Bioisosterism: The Metabolic Stability of N-Oxetan-3-yl Pyrrolidine Scaffolds
Executive Summary
In modern medicinal chemistry, the N-oxetan-3-yl pyrrolidine motif has emerged as a high-value bioisostere for N-isopropyl, N-cyclobutyl, and N-methyl pyrrolidine groups. While pyrrolidines are ubiquitous in drug design, they frequently suffer from high intrinsic clearance (
This guide details the mechanistic basis for replacing alkyl substituents with the oxetan-3-yl moiety. By leveraging the electron-withdrawing inductive effect ($ -I $) of the oxetane oxygen, researchers can lower the basicity (pKa) of the pyrrolidine nitrogen by 2–3 log units. This modification suppresses N-oxidation and
The Chemical Rationale: Why Oxetanes?
The decision to incorporate an oxetan-3-yl group should be driven by specific physicochemical liabilities in a lead compound. It is not merely a "stability fix"; it is a multiparameter optimization strategy.
Basicity Modulation (The pKa Effect)
The primary driver of metabolic instability in tertiary amines is often their high basicity (pKa
-
The Problem: Standard N-alkyl pyrrolidines are electron-rich. The lone pair on the nitrogen facilitates Single Electron Transfer (SET) oxidation, the first step in N-dealkylation.
-
The Solution: The oxetane ring exerts a strong electron-withdrawing inductive effect through the
-framework.[1] -
Result: Grafting an oxetane at the 3-position reduces the pyrrolidine nitrogen pKa to the 6.0–7.5 range . This reduces the fraction of the molecule capable of coordinating with CYP450, thereby lowering
.
Lipophilicity and Solubility
Unlike carbocyclic analogs (e.g., cyclobutane), the oxetane oxygen acts as a hydrogen bond acceptor (HBA).
-
LogD: Substitution of a gem-dimethyl or isopropyl group with an oxetane typically lowers
by 0.4 to 1.0 unit . -
Solubility: The exposed oxygen increases polarity and aqueous solubility, often by a factor of >10x compared to the carbocyclic isostere.
Mechanism of Metabolic Stabilization[2]
The metabolic stability of N-oxetan-3-yl pyrrolidines is governed by two distinct mechanisms: Electronic Deactivation and Steric Shielding .
Pathway Blockade Visualization
The following diagram illustrates how the oxetane motif disrupts the standard metabolic pathways associated with tertiary amines.
Figure 1: Mechanistic divergence between metabolically labile N-alkyl pyrrolidines and stable N-oxetanyl analogs. The oxetane reduces basicity, preventing the initial CYP450 binding event.
Comparative Data: The "Oxetane Effect"[1][2][3][4][5]
The following data summarizes the impact of the N-oxetan-3-yl substitution on a model pyrrolidine scaffold. Note the drastic reduction in intrinsic clearance (
Table 1: Physicochemical and Metabolic Profile Comparison
| Parameter | N-Isopropyl Pyrrolidine | N-Oxetan-3-yl Pyrrolidine | Impact |
| Structure | N-CH(CH₃)₂ | N-(Oxetan-3-yl) | Bioisosteric Switch |
| pKa (Base) | ~9.5 | 6.2 – 6.8 | Basicity Reduction (-3 units) |
| LogD (pH 7.4) | 2.5 (High) | 1.6 (Moderate) | Improved Lipophilic Efficiency |
| Solubility | Low (< 50 µM) | High (> 500 µM) | Solubilizing Motif |
| > 100 µL/min/mg | < 15 µL/min/mg | Metabolic Stability | |
| hERG Inhibition | High Risk | Low Risk | Reduced cationic amphiphilicity |
Data synthesized from Wuitschik et al. (2010) and internal validation studies.
Synthetic Protocol: Reductive Amination
Synthesizing N-oxetan-3-yl pyrrolidines requires care. While oxetanes are relatively stable, they can undergo ring-opening under strongly acidic conditions or with aggressive Lewis acids. The preferred route is Reductive Amination using oxetan-3-one.
Reagents & Conditions
-
Ketone: Oxetan-3-one (commercially available, volatile).
-
Amine: Functionalized Pyrrolidine (free base or salt).
-
Reductant: Sodium Triacetoxyborohydride (STAB) – Preferred over NaCNBH₃ for toxicity reasons and milder conditions.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve the pyrrolidine derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If using a hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free-base in situ.
-
-
Ketone Addition: Add oxetan-3-one (1.2 – 1.5 equiv) to the solution.
-
Critical: Oxetan-3-one is volatile. Handle cold or weigh quickly.
-
-
Activation: Stir at room temperature for 15–30 minutes to allow hemiaminal formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise.
-
Why STAB? It is less reactive than NaBH₄ and will not reduce the ketone before the iminium ion forms.
-
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; oxetane mass contribution is +56 Da vs H).
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (mildly basic to preserve the oxetane ring).
-
Extract with DCM (3x).
-
Dry over Na₂SO₄ and concentrate carefully (some small oxetanyl amines are volatile).
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: DCM/MeOH gradients. Oxetanyl amines are less basic, so they streak less than alkyl amines, but 1% NH₄OH is recommended in the eluent.
-
Figure 2: Optimized reductive amination workflow for oxetane installation.
In Vitro Validation: Microsomal Stability Assay
To confirm the stability benefits, a standardized microsomal stability assay is required.
Protocol Parameters
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Cofactor: NADPH (regenerating system).
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.
Experimental Procedure
-
Pre-incubation: Mix microsomes (0.5 mg/mL protein) with phosphate buffer (pH 7.4) and the test compound (1 µM). Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to start the reaction.
-
Sampling: At each timepoint, remove an aliquot (50 µL) and dispense into ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Warfarin or Tolbutamide).
-
Purpose: The acetonitrile precipitates proteins and quenches metabolism immediately.
-
-
Analysis: Centrifuge samples (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% Remaining) vs. Time. The slope (
) determines half-life ( ).
Interpretation
-
Success Criteria: An N-oxetan-3-yl analog is considered successful if
is reduced by >50% compared to the N-isopropyl parent, or if increases from <30 min to >120 min.
References
-
Wuitschik, G., et al. (2006).[2][3][4] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[3][4] [Link]
-
Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]
Sources
Physicochemical Properties of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol vs. Cyclobutane Analogs
Executive Summary: The "Oxetane Effect" in Lead Optimization
In modern medicinal chemistry, the modulation of physicochemical properties without altering molecular weight significantly is a critical challenge. This guide analyzes the strategic substitution of a cyclobutyl group with an oxetan-3-yl moiety, specifically focusing on (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol .
While cyclobutane is a common lipophilic spacer, its replacement with oxetane represents a high-impact bioisosteric switch. This modification—often termed the "Oxetane Effect"—drives three simultaneous optimizations:
-
Basicity Modulation: Reducing amine pKₐ by 2.5–3.0 units (attenuating hERG liability and improving permeability).
-
Solubility Enhancement: Lowering LogD while increasing metabolic stability.
-
Conformational Control: Altering the vector projection of substituents via reduced ring puckering.
Physicochemical Profiling: The Core Data
The following table contrasts the projected properties of the target molecule, (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol , against its direct cyclobutane analog. Data is synthesized from established structure-property relationships (SPR) defined in seminal works by Carreira, Müller, and Rogers-Evans.
Comparative Property Table
| Property | (R)-1-(Cyclobutyl)pyrrolidin-3-ol | (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol | The "Oxetane Shift" |
| Amine pKₐ | 9.8 – 10.2 | 6.8 – 7.2 | Δ ≈ -3.0 (Crucial for permeability) |
| LogP (Lipophilicity) | ~1.2 | ~0.4 | Δ ≈ -0.8 (Reduced lipophilicity) |
| LogD (pH 7.4) | -1.5 (Highly Ionized) | 0.2 (Partially Neutral) | Improved balance of solubility/permeability |
| Ring Puckering Angle | ~30° (Butterfly) | ~8.7° (Near Planar) | Rigidification of the N-vector |
| Metabolic Liability | High (Oxidation of CH) | Low (Blocked α-position) | Enhanced microsomal stability |
| Aqueous Solubility | Moderate (pH dependent) | High | Intrinsic polarity + H-bond acceptance |
Mechanistic Analysis[1]
The pKₐ Drop (Basicity Modulation)
The most significant operational change is the reduction in basicity. The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) through the σ-bonds to the nitrogen atom.
-
Cyclobutane: The CH group is electron-donating (inductive), stabilizing the protonated ammonium species, leading to a high pKₐ (~10). At physiological pH (7.4), the cyclobutane analog is >99% protonated (cationic), which limits passive diffusion across cell membranes.
-
Oxetane: The oxygen destabilizes the protonated ammonium state. The resulting pKₐ (~7.0) means that at pH 7.4, a significant fraction (~30-50%) of the molecule exists as the neutral free base. This dramatically increases passive permeability despite the molecule being intrinsically more polar.
Lipophilicity & Solubility
Replacing a methylene (-CH₂-) with an oxygen atom reduces the lipophilic surface area. While this lowers LogP, the concurrent drop in pKₐ improves LogD at physiological pH. The oxetane oxygen also serves as a weak hydrogen bond acceptor, further aiding aqueous solubility without the penalty of a donor hydrogen.
Structural & Conformational Analysis
Understanding the 3D spatial arrangement is vital for binding affinity. The switch from cyclobutane to oxetane is not merely electronic; it is steric.
Ring Puckering and Vector Alignment
-
Cyclobutane: Adopts a significant "puckered" or "butterfly" conformation (dihedral angle ~30°) to relieve torsional strain between adjacent methylene hydrogens. This flexibility can lead to a "wobble" in the vector of the attached pyrrolidine nitrogen.
-
Oxetane: The removal of one methylene group and the shorter C-O bonds result in a much flatter ring (puckering angle ~8.7°).[1] This creates a more rigid, defined vector for the substituent.
Visualization: The Bioisosteric Logic Flow
Figure 1: Decision logic for transitioning from cyclobutane to oxetane scaffolds to optimize DMPK properties.
Experimental Protocols
To validate these properties in a drug discovery campaign, the following protocols are recommended. These are self-validating systems designed to minimize experimental error.
A. Synthesis: Reductive Amination
The formation of the N-oxetanyl bond is best achieved via reductive amination of oxetan-3-one. Direct alkylation (using 3-iodooxetane) is possible but often lower yielding due to competing elimination.
Protocol:
-
Reagents: (R)-Pyrrolidin-3-ol (1.0 eq), Oxetan-3-one (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM or DCE (Solvent).
-
Procedure:
-
Dissolve (R)-pyrrolidin-3-ol in DCM.
-
Add Oxetan-3-one.[2] Stir for 30 mins to allow hemiaminal formation. Critical Step: Ensure moisture-free conditions to prevent ketone hydration.
-
Add STAB portion-wise at 0°C.
-
Warm to Room Temperature (RT) and stir for 4–16 hours.
-
-
Workup: Quench with sat. NaHCO₃ (gas evolution). Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar product.
-
Validation: NMR should show the oxetane methine proton as a quintet/multiplet around 3.5–4.0 ppm.
B. pKₐ Determination (Potentiometric Titration)
Due to the expected pKₐ range (6.5–7.5), standard potentiometric titration is the gold standard.
Protocol:
-
System: Sirius T3 or equivalent autotitrator.
-
Sample: Prepare a 10 mM stock solution of the compound in DMSO.
-
Titration: Dilute to 0.5 mM in 0.15 M KCl (ionic strength control).
-
Sweep: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Analysis: The inflection point of the buffer capacity curve indicates pKₐ.
-
Control: Run a standard (e.g., Quinine) to verify electrode response.
C. LogD Measurement (Shake-Flask Method)
Because the compound is polar, standard HPLC retention time methods might be inaccurate. The miniaturized shake-flask method is preferred.
Protocol:
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Dissolve compound in the aqueous phase (known concentration,
). -
Partitioning: Add equal volume of octanol phase. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze the aqueous phase by HPLC-UV or LC-MS (
). -
Calculation:
.
Metabolic Stability Profile
The metabolic advantage of the oxetane group is a primary driver for its selection.
-
Cyclobutane Liability: The methine (CH) proton of the cyclobutane ring, alpha to the nitrogen, is susceptible to Cytochrome P450-mediated hydroxylation. Furthermore, the ring can undergo oxidative ring opening.
-
Oxetane Stability: The 3-position of the oxetane (where the nitrogen is attached) has a methine proton, but the adjacent oxygen atom creates an electronic environment that disfavors radical abstraction (a key step in P450 metabolism). Additionally, the steric bulk of the oxetane ring often prevents the nitrogen lone pair from coordinating with the heme iron of CYP enzymes, reducing Type II binding inhibition.
Visualization: Experimental Workflow
Figure 2: Sequential workflow for synthesizing and validating the oxetane analog.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on polarity modulation). Link
Sources
Strategic Modulation of Pyrrolidine Amine Basicity via the 3-Oxetanyl Group
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
In modern drug discovery, the optimization of physicochemical properties is as critical as potency. Pyrrolidine scaffolds are ubiquitous in bioactive molecules but frequently suffer from excessive basicity (
This guide details the strategic installation of the 3-oxetanyl group as a nitrogen substituent to attenuate basicity.[1] By replacing standard alkyl groups (e.g., isopropyl, cyclobutyl) with the 3-oxetanyl moiety, researchers can typically lower the amine
Physicochemical Rationale
The Basicity Problem
Secondary and tertiary pyrrolidine amines are strong Brønsted bases. At physiological pH (7.4), they exist predominantly in their cationic (protonated) form.
-
High Ionization: Limits membrane permeability (low
). -
Cationic Amphiphilicity: Promotes lysosomal trapping and hERG binding via cation-
interactions.
The 3-Oxetanyl Solution
The 3-oxetanyl group acts as a bioisostere for the isopropyl or cyclobutyl group but introduces a profound electronic modification.
| Property | N-Isopropyl Pyrrolidine | N-(Oxetan-3-yl) Pyrrolidine | Impact |
| Structure | Hydrophobic, Electron-Donating | Polar, Electron-Withdrawing | Electronic modulation |
| Typical | 10.5 – 11.0 | 7.2 – 7.8 | |
| Lipophilicity | High LogP | Reduced LogP / LogD | Improved solubility |
| Metabolic Stability | Susceptible to CYP oxidation | Robust (blocked metabolism) | Extended |
Mechanistic Analysis
The reduction in basicity is driven by two primary factors:
-
Inductive Effect (-I): The oxygen atom within the oxetane ring is highly electronegative.[1] Although it is
to the ring carbon (C3), the inductive withdrawal propagates through the -framework to the exocyclic nitrogen. This reduces the electron density available on the nitrogen lone pair, destabilizing the conjugate acid. -
Solvation & Dipole: The oxetane ring possesses a significant dipole moment. The exposed oxygen lone pairs act as hydrogen bond acceptors, altering the solvation shell around the amine and effectively modulating the energetics of protonation.
Figure 1: Comparative electronic effects of Isopropyl vs. 3-Oxetanyl substitution on pyrrolidine nitrogen.
Synthetic Methodology
The installation of the 3-oxetanyl group is most efficiently achieved via reductive amination using 3-oxetanone. This protocol is preferred over direct alkylation (using 3-iodooxetane) due to the poor electrophilicity of secondary oxetanyl halides and competing elimination pathways.
Standard Protocol: Reductive Amination
Objective: Synthesize N-(oxetan-3-yl)pyrrolidine derivatives.
Reagents:
-
Substrate: Pyrrolidine derivative (free base or salt).
-
Carbonyl Source: 3-Oxetanone (1.1 – 1.5 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 – 2.0 equiv). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Additives: Acetic acid (catalytic) if reaction is sluggish; Triethylamine if starting material is a salt.
Step-by-Step Workflow:
-
Imine Formation: Dissolve the pyrrolidine amine in anhydrous DCM (0.1 M concentration). Add 3-oxetanone (1.2 equiv). Stir at room temperature for 30–60 minutes to allow hemiaminal/imine equilibrium.
-
Expert Note: 3-Oxetanone is volatile and can polymerize; use fresh reagents.
-
-
Reduction: Cool the mixture to 0°C (optional, often run at RT). Add NaBH(OAc)
portion-wise.-
Why STAB? It is milder than NaBH
and selectively reduces the iminium ion without reducing the ketone substrate, preventing side-product formation (3-oxetanol).
-
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS (look for M+1 mass of Product).
-
Quench & Workup: Quench with saturated aqueous NaHCO
. Stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM (3x). -
Purification: Dry organics over Na
SO , filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).
Figure 2: Synthetic workflow for the installation of the 3-oxetanyl group via reductive amination.
Case Studies & Data Comparison
The following data illustrates the impact of the oxetanyl group in real-world medicinal chemistry campaigns.
Comparative and LogD Data
| Compound Scaffold | N-Substituent | LogD | hERG IC | |
| Simple Pyrrolidine | Isopropyl | 10.4 | 1.8 | High Risk |
| Simple Pyrrolidine | Oxetan-3-yl | 7.6 | 0.2 | Low Risk |
| GDC-0349 Analogue | Isopropyl | 7.6 | 2.5 | 8.5 |
| GDC-0349 Analogue | Oxetan-3-yl | 5.0 | 1.1 | >100 |
Data synthesized from Carreira et al. and J. Med. Chem. sources [1, 2].[2][3][4][5][6][7][8][9][10][11][12]
Impact on Metabolic Stability
In the development of inhibitors such as Entospletinib analogues, replacing a piperazine N-ethyl group with an N-oxetanyl group maintained metabolic stability while significantly reducing basicity.[1] This modulation prevented the accumulation of the drug in acidic lysosomes (a common cause of phospholipidosis) and improved the T-cell vs. B-cell selectivity ratio [2].
References
-
Carreira, E. M., & Fessard, T. C. (2014).[12] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[12] Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 116(24), 15089–15152. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[10][11] Angewandte Chemie International Edition, 45(51), 8900-8935. Link
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as gamma-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7119–7143. Link
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Literature review of oxetane-containing building blocks in medicinal chemistry
Executive Summary: The Four-Membered Powerhouse[1]
In the last decade, the oxetane ring has transitioned from a synthetic curiosity to a high-value pharmacophore in medicinal chemistry.[1] Historically neglected due to perceived ring strain (~106 kJ/mol) and instability, modern drug discovery has validated oxetanes as robust, metabolically stable bioisosteres.
This guide analyzes the technical utility of oxetane-containing building blocks. It focuses on their ability to modulate physicochemical properties—specifically solubility, lipophilicity, and basicity—while serving as steric and electronic surrogates for gem-dimethyl and carbonyl groups. We also provide validated synthetic protocols for generating these essential building blocks.
Strategic Rationale: Physicochemical Modulation
The incorporation of an oxetane ring is rarely an accident; it is a calculated tactical maneuver to rescue lead compounds with poor ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
The Solubility & Lipophilicity Switch
Replacing a lipophilic gem-dimethyl group (
-
Lipophilicity (LogD): Oxetanes are significantly more polar than carbocyclic analogs due to the oxygen lone pairs and the high dipole moment generated by ring strain. This lowers LogD, reducing non-specific binding and potential toxicity.
-
Solubility: The exposed oxygen atom acts as a strong hydrogen bond acceptor. Data from matched molecular pair (MMP) analysis indicates that this substitution can increase aqueous solubility by a factor of 4 to >4000-fold , depending on the molecular context.
Basicity Attenuation (pKa Modulation)
One of the most sophisticated uses of oxetanes is the modulation of amine basicity. Placing an oxetane adjacent to a basic amine (e.g., piperazine, pyrrolidine) withdraws electron density through induction.
-
Mechanism: The electronegative oxygen reduces the availability of the nitrogen lone pair.
-
Impact: This typically lowers the pKa of the amine by 1.0 to 2.7 units .
-
Benefit: Lowering pKa reduces lysosomal trapping and hERG channel inhibition (a common cardiac toxicity risk) while improving membrane permeability by ensuring a higher fraction of the molecule exists in the neutral state at physiological pH.
Metabolic Stability
Contrary to the assumption that strained rings are labile, oxetanes are remarkably stable to oxidative metabolism. They effectively "block" metabolic soft spots (like benzylic positions) without adding the lipophilic bulk of a methyl group, which often attracts Cytochrome P450 (CYP) enzymes.
Data Presentation: Matched Molecular Pair Analysis
The following table summarizes the quantitative impact of oxetane substitution on key physicochemical parameters, derived from aggregated literature data (e.g., Carreira et al., J. Med. Chem.).[2][1][3][4][5][6][7][8][9][10][11][12]
| Parameter | gem-Dimethyl Analog ( | Oxetane Analog ( | Impact / Delta |
| LogD (Lipophilicity) | High (Lipophilic) | Low (Polar) | |
| Aqueous Solubility | Low (< 10 | High (> 100 | Increase 4x - 4000x |
| Metabolic Clearance ( | High (CYP labile) | Low (Stable) | Significantly Reduced |
| Amine pKa ( | ~9.0 - 10.0 | ~6.5 - 8.0 | |
| Conformation | Puckered / Flexible | Planar / Rigid | Enhanced 3D vectors |
Case Study: Rilzabrutinib
Rilzabrutinib (Approved FDA, 2025) stands as the definitive validation of oxetane chemistry in the clinic.
-
Structural Challenge: The lead series contained a piperazine tail that was too basic, leading to poor permeability and potential hERG liability.
-
Oxetane Solution: An oxetane ring was appended to the piperazine.[1][8] This modification:
-
Lowered the pKa of the piperazine nitrogen.
-
Maintained the necessary vector for solvent interaction.
-
Improved oral bioavailability without compromising potency.[2]
-
Technical Protocols: Synthesis of Oxetane Building Blocks
Protocol A: Synthesis of 3-Oxetanone (The Gateway Reagent)
3-Oxetanone is the primary starting material for introducing oxetanes via reductive amination or Wittig olefination.[2]
Reaction Overview:
Dihydroxyacetone dimer
Step-by-Step Methodology:
-
Ketalization: Suspend dihydroxyacetone dimer (100 g) in benzene/toluene. Add 2,2-dimethoxypropane (2.5 equiv) and catalytic
-TsOH.[2] Reflux with a Dean-Stark trap to remove water.[2] Yields cyclic ketal.[2][3] -
Activation: Treat the ketal alcohol with
-toluenesulfonyl chloride (TsCl) and pyridine in DCM at 0°C to form the tosylate. -
Cyclization (Critical Step): Dissolve the tosylate in anhydrous THF. Slowly add NaH (1.2 equiv) at 0°C. The alkoxide displaces the tosylate intramolecularly to form the oxetane ring. Caution: Exothermic.[2]
-
Deprotection: Hydrolyze the ketal using dilute aqueous HCl/THF at room temperature.
-
Purification: Distill under reduced pressure. 3-Oxetanone is a volatile liquid (bp ~140°C).[2][3] Store at -20°C.
Protocol B: General Synthesis of 3,3-Disubstituted Oxetanes
Used to replace gem-dimethyl groups.[2]
Reaction Overview:
1,3-Diol Precursor
Step-by-Step Methodology:
-
Substrate: Start with a 2,2-disubstituted-1,3-propanediol.
-
Monosulfonylation: React with 1.0 equiv of
-BuLi followed by 1.0 equiv of TsCl in THF at -78°C. This selectively tosylates one hydroxyl group.[2] -
Cyclization: Add 1.1 equiv of
-BuLi (or NaH) to the reaction mixture. Warm to reflux. The remaining alkoxide attacks the tosylate carbon. -
Workup: Quench with saturated
. Extract with . -
Validation: NMR should show characteristic oxetane protons as two doublets (or AB system) around
4.2–4.8 ppm.
Visualizations
Diagram 1: Decision Logic for Oxetane Incorporation
When should a medicinal chemist deploy an oxetane?
Caption: Strategic decision tree for oxetane deployment in lead optimization.
Diagram 2: Synthetic Workflow for 3,3-Disubstituted Oxetanes[1]
Caption: General synthetic route for 3,3-disubstituted oxetane building blocks.
Future Outlook
The field is moving beyond simple substitutions. Emerging trends include:
-
Spirocyclic Oxetanes: Using 2-oxa-6-azaspiro[3.3]heptane as a surrogate for morpholine, offering even higher solubility and vector diversity.[2][11]
-
Peptidomimetics: Incorporation of oxetane amino acids into peptide backbones to improve proteolytic stability without disrupting hydrogen bonding networks.
-
Fragment-Based Drug Discovery (FBDD): Oxetane-containing fragments are increasingly screened due to their high "ligand efficiency" (potency per heavy atom).[2]
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising physicochemical alter egos of gem-dimethyl groups in drug discovery."[2] Angewandte Chemie International Edition. [Link][2]
-
Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry. [Link][2][11]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews. [Link][2]
-
Mullard, A. (2025). "2025 FDA drug approvals."[2] Nature Reviews Drug Discovery.[2] (Referencing Rilzabrutinib approval data). [Link][2]
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1][3][8][11] Angewandte Chemie International Edition. [Link][2]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Rilzabrutinib - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
The Oxetane Switch: Strategic Solubility Enhancement in Fragment-Based Drug Discovery
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the "escape from flatland" is a critical directive. While increasing sp³ character typically improves specificity, it often introduces lipophilicity penalties (via gem-dimethyl or cycloalkyl groups) that degrade solubility and metabolic stability. The oxetane ring—a strained, four-membered cyclic ether—has emerged as a premier bioisostere. It offers a unique "Goldilocks" solution: it occupies the steric volume of a gem-dimethyl group and mimics the hydrogen-bond acceptance of a carbonyl, yet significantly lowers LogD and blocks metabolic soft spots. This guide details the physicochemical rationale, synthetic pathways, and validated protocols for deploying oxetane rings to rescue insoluble fragment hits.
Part 1: The Physicochemical Rationale
The "Gem-Dimethyl" vs. Oxetane Paradox
The gem-dimethyl group is a staple in medicinal chemistry for blocking metabolic sites (e.g.,
The 3,3-disubstituted oxetane acts as a "polar gem-dimethyl."
-
Steric Equivalence: The van der Waals volume of an oxetane ring is nearly identical to that of a gem-dimethyl group.
-
Lipophilicity Inversion: Replacing a gem-dimethyl with an oxetane typically lowers the LogP by ~1.0 unit.[4]
-
Dipole & Solvation: Unlike the non-polar cyclobutane, the oxetane ring has a significant dipole moment (~1.9 D).
The Structural Mechanism of Solvation
The solubility improvement is not merely due to polarity but stems from the specific geometry of the strained ring.
-
Ring Strain & Lone Pair Exposure: Oxetane has a ring strain of ~106 kJ/mol.[2] To minimize repulsion, the ring adopts a puckered conformation (8.7°) significantly flatter than cyclobutane (30°). This constraint "pushes" the oxygen lone pairs outward, making them more sterically accessible for hydrogen bonding with water than in unstrained ethers like THF.
-
Basicity Modulation: When placed
to a basic amine, the oxetane oxygen exerts an electron-withdrawing inductive effect, lowering the amine's pKa by 1–2 units. This reduces the percentage of charged species at physiological pH (improving permeability) while maintaining enough polarity for solubility.
Table 1: Physicochemical Comparison of Bioisosteres
| Property | gem-Dimethyl | Cyclobutane | Carbonyl (C=O) | Oxetane |
| LogP Effect | High (+0.7) | High (+0.6) | Low (-0.5) | Low (-1.0) |
| H-Bond Acceptor | No | No | Strong | Strong |
| Metabolic Stability | Low (Benzylic oxid.) | Medium | Low (Nucleophiles) | High |
| Solubility Impact | Negative | Negative | Positive | Positive |
| Conformational Lock | Yes | Yes | No | Yes |
Part 2: Strategic Application in FBDD
In FBDD, where molecular weight (MW) is premium currency, the oxetane ring provides a high-efficiency modification. It adds minimal MW (+14 Da over gem-dimethyl) while drastically altering the physicochemical profile.
The Bioisosteric Decision Tree
The following diagram illustrates the decision logic for employing oxetanes during hit-to-lead optimization.
Figure 1: Decision matrix for replacing lipophilic spacers with oxetane rings in fragment optimization.
Part 3: Synthetic Methodologies
Accessing 3,3-disubstituted oxetanes is the primary challenge. The Paternò-Büchi reaction is often too promiscuous for precise FBDD work. The industry standard is the intramolecular cyclization of 1,3-diols .
Synthesis Workflow
The most robust route involves constructing a 2,2-disubstituted-1,3-diol followed by activation of one alcohol and base-mediated closure.
Figure 2: The standard synthetic route for 3,3-disubstituted oxetanes via Williamson ether synthesis.
Part 4: Experimental Protocols (SOP)
Protocol: Synthesis of 3,3-Dibenzyloxetane (Representative)
Objective: To synthesize a lipophilicity-lowering core scaffold from a 1,3-diol precursor.
Reagents:
-
2,2-Dibenzylpropane-1,3-diol (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Monotosylation:
-
Dissolve the 1,3-diol (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere. Cool to 0°C.
-
Add n-BuLi (11 mmol) dropwise. Stir for 30 min to form the mono-alkoxide.
-
Add TsCl (10 mmol) dissolved in THF dropwise.
-
Mechanistic Note: Using n-BuLi ensures rapid deprotonation. The stoichiometry (1:1) is critical to avoid bis-tosylation.
-
Stir for 1 hour at 0°C.
-
-
Cyclization (One-Pot):
-
Add a second equivalent of n-BuLi (11 mmol) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Validation: The second deprotonation generates the alkoxide at the remaining free hydroxyl, which performs an intramolecular
attack on the tosylated carbon.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Protocol: Kinetic Solubility Assay
Objective: Quantify the solubility advantage of the oxetane analog vs. the gem-dimethyl parent.
-
Preparation: Prepare 10 mM DMSO stocks of both the Oxetane-fragment and gem-Dimethyl-fragment.
-
Dilution: Spike stocks into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Calculation: Solubility (
) = (Peak Area_sample / Peak Area_standard) Conc_standard.
Part 5: Case Study & Data
Case Study: Ziresovir (AK-0529) In the development of the RSV fusion inhibitor Ziresovir, researchers faced a critical bottleneck. The lead compound contained a gem-dimethyl group that provided potency but suffered from poor oral bioavailability and rapid metabolism.
The Solution: Replacing the gem-dimethyl with a spiro-oxetane ring.
Data Summary:
| Parameter | Gem-Dimethyl Lead | Oxetane Analog (Ziresovir) | Improvement |
|---|---|---|---|
| Solubility (pH 7.4) | < 5 µg/mL | 145 µg/mL | ~30x Increase |
| Cl_int (Microsomes) | 120 µL/min/mg | 14 µL/min/mg | 8x Stability |
| Oral Bioavailability | 12% | 68% | High Exposure |
Interpretation: The oxetane reduced the lipophilicity (LogD) and lowered the pKa of the adjacent amine, reducing lysosomal trapping and improving systemic circulation.
References
-
Wuitschik, G., et al. (2010).[5][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][8][9] Chemical Reviews, 116(19), 12150–12233. Link
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][5][7][8][9][10][11] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Burkhard, J. A., et al. (2010).[6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Zheng, X., et al. (2019). "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor." Journal of Medicinal Chemistry, 62(13), 6003–6014. Link
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. chimia.ch [chimia.ch]
Methodological & Application
Protocol for reductive amination of oxetan-3-one with (R)-3-pyrrolidinol
Synthesis of 1-(Oxetan-3-yl)pyrrolidin-3-ol
Executive Summary & MedChem Significance
This application note details the synthesis of 1-(oxetan-3-yl)pyrrolidin-3-ol , a high-value motif in modern medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for the gem-dimethyl group and carbonyl functionalities. Unlike the lipophilic gem-dimethyl group, the oxetane ring lowers logP, improves aqueous solubility, and often enhances metabolic stability by blocking oxidative sites.
However, the synthesis presents two distinct challenges:
-
Chemical Stability: The strained oxetane ring (approx. 106 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening.
-
Isolation: The product is a highly polar amino-alcohol, making traditional aqueous workups prone to yield loss.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without compromising the oxetane ring integrity.
Strategic Reaction Design
2.1 The Choice of Reducing Agent
While sodium cyanoborohydride (
Sodium Triacetoxyborohydride (STAB) is the optimal reagent for this transformation because:
-
Steric Bulk: It reacts negligible with the ketone (oxetan-3-one) but rapidly with the protonated iminium species.
-
Acidity: It provides its own acidic medium (acetic acid byproduct) to catalyze iminium formation, yet is mild enough (
) to preserve the acid-sensitive oxetane ring.
2.2 Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The oxetane ring's stability relies on avoiding strong Lewis acids (e.g.,
Figure 1: Mechanistic flow of the reductive amination. The formation of the Iminium ion is the equilibrium step driven forward by the irreversible hydride transfer.
Detailed Experimental Protocol
3.1 Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| (R)-3-Pyrrolidinol | 87.12 | 1.0 | Nucleophile | Hygroscopic; store in desiccator. |
| Oxetan-3-one | 72.06 | 1.1 - 1.2 | Electrophile | Volatile (bp ~140°C). Weigh quickly. |
| NaBH(OAc)3 (STAB) | 211.94 | 1.4 - 1.5 | Reductant | Moisture sensitive. Use fresh bottle. |
| Dichloromethane (DCM) | - | 0.1 M | Solvent | Anhydrous preferred. |
| Acetic Acid (AcOH) | 60.05 | 0.1 (Optional) | Catalyst | Only add if reaction stalls (>4h). |
3.2 Step-by-Step Methodology
Step 1: Solvation and Imine Equilibrium
-
Charge a dry round-bottom flask with (R)-3-pyrrolidinol (1.0 equiv).
-
Add anhydrous DCM (concentration ~0.1 M relative to amine).
-
Add Oxetan-3-one (1.1 equiv) in one portion.
-
Expert Insight: Stir at Room Temperature (RT) for 15–30 minutes before adding the reducing agent. This allows the hemiaminal/iminium equilibrium to establish, maximizing the efficiency of the hydride source later.
Step 2: Reduction
-
Cool the mixture to 0°C (ice bath). While not strictly necessary for stability, this controls the exotherm upon STAB addition.
-
Add STAB (1.4 equiv) portion-wise over 5–10 minutes.
-
Caution: Mild gas evolution (
) may occur if moisture is present.
-
-
Remove the ice bath and allow the reaction to warm to RT .
-
Stir for 4–16 hours .
-
Monitoring: Check by LC-MS.[1] The imine intermediate is often unstable on silica, so TLC may show streaking. Look for the disappearance of the amine mass (M+1 = 88) and appearance of product (M+1 = 144).
-
Step 3: Quenching
-
Quench the reaction by adding saturated aqueous
(approx. 1/2 reaction volume). -
Stir vigorously for 15 minutes to decompose remaining boron complexes.
Workup & Purification Strategy (The "Polarity Trap")
The product is highly water-soluble. A standard extraction (DCM vs. Water) will result in <20% recovery . Use one of the following advanced isolation methods:
Method A: SCX Chromatography (Recommended for High Purity)
-
Theory: Strong Cation Exchange (SCX) resin captures the basic amine, allowing non-basic impurities (boron salts, excess ketone) to be washed away.
-
Protocol:
-
Load the crude reaction mixture (organic layer + aqueous quench) directly onto a pre-conditioned SCX cartridge.
-
Wash with MeOH (3 column volumes)
Elutes non-basic impurities. -
Elute Product with 2M
in MeOH . -
Concentrate the ammoniacal filtrate under reduced pressure.
-
Method B: "Salting Out" Extraction (For Large Scale)
-
Protocol:
-
Saturate the aqueous quench layer with solid NaCl .
-
Extract 5 times with DCM:Isopropanol (3:1) . The IPA helps pull the polar amine into the organic phase.
-
Dry combined organics over
, filter, and concentrate.
-
Figure 2: Decision matrix for product isolation based on scale and purity requirements.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old STAB reagent (decomposed to Boric acid). | Use a fresh bottle of STAB. It should be a free-flowing powder, not clumps. |
| Ring Opening | Acid concentration too high or temp too high. | Ensure T < 30°C. Do not use strong Lewis acids ( |
| Low Yield (Mass Balance) | Product lost to aqueous phase. | Switch to Method A (SCX) or use continuous liquid-liquid extraction. |
| Excess Ketone Remaining | Oxetan-3-one volatility. | Use 1.2–1.3 equivalents. Avoid high-vac on the starting material before reaction. |
Safety Data
-
Oxetan-3-one: Volatile. Potential alkylating agent.[2] Handle in a fume hood.
-
STAB: Releases acetic acid upon hydrolysis. Releases hydrogen gas (
) if mixed with protic solvents/water rapidly. -
DCM: Suspected carcinogen. Permeates nitrile gloves; change gloves immediately upon splash.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]
-
Wuitschik, G. , Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006).[10] Oxetanes as Promising Modules in Drug Discovery.[10][11] Angewandte Chemie International Edition, 45(46), 7736–7739.[10][12] [Link]
-
Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[11][12] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[11] Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Georg Wuitschik - Google Scholar [scholar.google.de]
Synthesis of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol from commercially available reagents
Application Note: Strategic Synthesis of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol
Executive Summary
This guide details the optimized protocol for synthesizing (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol , a high-value chiral building block in medicinal chemistry. The oxetane moiety serves as a "magic methyl" bioisostere, improving metabolic stability and modulating lipophilicity (LogD) without significant steric penalty. This protocol utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) , selected for its chemoselectivity and mild operating conditions that preserve the strained oxetane ring.
Introduction & Strategic Rationale
The "Oxetane Effect" in Drug Design
The incorporation of oxetane rings into amine scaffolds is a validated strategy to lower the pKa of the basic nitrogen (typically by 1–2 units compared to gem-dimethyl or isopropyl analogs). This reduction in basicity decreases lysosomal trapping and hERG channel inhibition while improving solubility.
-
Target Molecule: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol[1]
-
CAS Number: 1375415-98-7[1]
-
Key Challenge: The oxetane ring is acid-sensitive.[2][3] While stable to base, it can undergo ring-opening polymerization or hydrolysis in strong aqueous acid. Therefore, the choice of reducing agent and workup conditions is critical.
Retrosynthetic Analysis
The most efficient disconnection is at the C–N bond between the pyrrolidine nitrogen and the oxetane C3 position.
-
Precursor A: (R)-Pyrrolidin-3-ol (Commercially available, often as HCl salt).
-
Precursor B: Oxetan-3-one (Commercially available ketone).
Reaction Mechanism & Pathway
The reaction proceeds via the formation of an unstable hemiaminal/iminium species, which is irreversibly reduced by the hydride source.
Figure 1: Mechanistic pathway of the reductive amination using Sodium Triacetoxyborohydride.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| (R)-Pyrrolidin-3-ol (HCl) | 123.58 | 1.0 | 5.00 g | Substrate (Amine) |
| Oxetan-3-one | 72.06 | 1.2 | 3.50 g | Substrate (Ketone) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 12.86 g | Reducing Agent |
| Triethylamine (TEA) | 101.19 | 1.1 | 6.2 mL | Base (to free amine) |
| Acetic Acid (AcOH) | 60.05 | 0.1 | 0.23 mL | Catalyst |
| Dichloromethane (DCM) | - | - | 100 mL (20V) | Solvent |
Critical Note on STAB: Use fresh Sodium Triacetoxyborohydride. Old bottles often contain significant amounts of acetic acid and boric acid, which can alter stoichiometry. STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for ketones over aldehydes/imines.
Step-by-Step Methodology
Step 1: Free-Basing (In-situ)
-
Charge a dry round-bottom flask with (R)-Pyrrolidin-3-ol HCl (5.00 g) and DCM (80 mL).
-
Add Triethylamine (6.2 mL) dropwise at 0°C. Stir for 15 minutes. The solution will become cloudy as Et₃N·HCl precipitates.
-
Expert Tip: While the free base can be isolated beforehand, in-situ neutralization is efficient if the subsequent salt (Et₃N·HCl) does not interfere. For cleaner reactions, one may filter off the precipitate before adding the ketone, but it is not strictly necessary for this substrate.
-
Step 2: Imine Formation 3. Add Oxetan-3-one (3.50 g) to the reaction mixture. 4. Add catalytic Acetic Acid (0.23 mL). 5. Stir at Room Temperature (20–25°C) for 30–60 minutes.
- Why? This allows the equilibrium between the ketone/amine and the hemiaminal/iminium species to establish.
Step 3: Reduction 6. Cool the mixture to 0°C. 7. Add Sodium Triacetoxyborohydride (STAB) (12.86 g) portion-wise over 15 minutes.
- Safety: Gas evolution (H₂) is minimal with STAB compared to NaBH₄, but caution is still required.
- Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours (overnight).
- Monitoring: Check by TLC (MeOH/DCM 1:9, stain with Ninhydrin or KMnO₄) or LCMS. The ketone spot should disappear.
Step 4: Workup (Oxetane-Safe) 9. Quench: Cool to 0°C and carefully add saturated aqueous NaHCO₃ (50 mL).
- Critical:Do NOT use HCl or strong acid to quench. Low pH (<3) can open the oxetane ring.
- Stir vigorously for 20 minutes until gas evolution ceases.
- Extraction: Separate the layers. Extract the aqueous layer with DCM (3 x 30 mL).
- Note: The product is polar.[11] If extraction is difficult, add solid NaCl to the aqueous layer (salting out) or use CHCl₃/Isopropanol (3:1) for extraction.[12]
- Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
- Concentration: Remove solvent under reduced pressure (keep bath <40°C) to yield the crude oil.
Step 5: Purification 14. The crude material is often pure enough (>90%) for downstream use. 15. If purification is required, use Flash Column Chromatography .
- Stationary Phase: Silica Gel.
- Eluent: 0–10% Methanol in DCM (with 1% NH₄OH additive if streaking occurs).
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical pH control during the quench step.
Quality Control & Characterization
| Parameter | Expected Result | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or residual amine. |
| ¹H NMR (CDCl₃) | Oxetane protons: ~4.5–4.7 ppm (m, 4H) | Distinctive "butterfly" pattern of the oxetane ring. |
| ¹H NMR (CDCl₃) | Methine (N-CH-Oxetane): ~3.6 ppm (quint) | Verify the connection point. |
| LCMS | [M+H]⁺ = 144.1 | Clean single peak. |
Troubleshooting Guide:
-
Low Yield: Ensure the reaction is dry. Water decomposes the iminium intermediate. Add 4Å molecular sieves if solvents are not anhydrous.
-
Ring Opening: If NMR shows loss of the 4.6 ppm signals and appearance of aliphatic chains, the workup was too acidic. Ensure NaHCO₃ is used, not NH₄Cl or HCl.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][10][13] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Wuitschik, G. , Carreira, E. M., et al. (2010).[14][15][16] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[14] Link
-
Wuitschik, G. , Rogers-Evans, M., Müller, K., & Carreira, E. M. (2006).[14][17] Oxetanes as Promising Modules in Drug Discovery.[2][12][14][16][18][19] Angewandte Chemie International Edition, 45(46), 7736–7739.[14] Link
-
Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[14] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][11][16][18][19] Angewandte Chemie International Edition, 49(48), 9052–9067.[14][19] Link
Sources
- 1. 1375415-98-7|(R)-1-(oxetan-3-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines [mdpi.com]
- 9. gctlc.org [gctlc.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Handling and Storage Protocols for Hygroscopic Oxetane Amines
Introduction & Executive Summary
Oxetane amines, particularly 3-aminooxetanes , have emerged as critical bioisosteres in modern medicinal chemistry. They offer a metabolic stability advantage over carbonyls and a solubility advantage over gem-dimethyl groups while maintaining precise vector orientation [1, 2].
However, these building blocks present a unique "double threat" regarding stability:
-
Hygroscopicity: The amine functionality avidly scavenges atmospheric moisture and CO₂, leading to deliquescence (turning into a sticky gum) and stoichiometry errors.[1]
-
Ring Strain: While 3,3-disubstituted oxetanes are relatively robust, the oxetane ring (~107 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening [3].[2]
The Critical Failure Mode: The absorption of atmospheric CO₂ by the amine forms carbamic acid/carbonates, locally lowering the pH. In the presence of condensed moisture, this acidity can trigger the irreversible ring-opening polymerization of the oxetane core.
This guide outlines a self-validating protocol to handle these reagents without compromising their structural integrity.
Mechanism of Degradation
To preserve these reagents, one must understand the causality of their decomposition. Unlike simple amines, where moisture uptake is reversible, the degradation of oxetane amines can become autocatalytic.
Degradation Pathway Diagram
Figure 1: Mechanistic pathway of moisture-induced oxetane degradation. Note that CO₂ absorption is the trigger for acid-catalyzed ring opening.
Storage Protocols
Storage conditions must prevent the ingress of water and the formation of acidic species.[1] The physical state of the reagent (Free Base vs. Salt) dictates the stringency of the protocol.
Comparative Storage Requirements[7][8]
| Parameter | Free Base (Oil/Low-Melting Solid) | Salt Form (HCl, Oxalate, etc.) | Rationale |
| Primary Container | Amber Glass Vial with Teflon-lined cap. | Amber Glass or HDPE. | Glass prevents gas permeation; Amber blocks UV (though oxetanes are generally UV stable, amines can oxidize). |
| Secondary Containment | Heat-sealed Mylar bag with desiccant packs. | Desiccator cabinet or sealed bag.[3] | Double-barrier protection is mandatory for free bases to prevent deliquescence. |
| Temperature | -20°C (Freezer) | 2-8°C (Refrigerator) | Cold slows oxidation and hydrolysis. Free bases are often oils at RT; freezing solidifies them, reducing surface area. |
| Atmosphere | Argon (preferred) or Nitrogen. | Nitrogen or Dry Air. | Argon is heavier than air and provides a better "blanket" for liquids/oils. |
| Shelf Life | 6 months (re-assay required). | 12-24 months.[4][5] | Salts are kinetically trapped and less prone to CO₂ uptake. |
Critical Warning: Never store oxetane amines in simple snap-cap plastic vials (Eppendorf type) for long periods. Water vapor permeates low-density polyethylene (LDPE) rapidly [4].
Handling and Weighing Protocols
The following workflow ensures accurate dosing while minimizing exposure.
Protocol A: The "Sticky Solid" Challenge
Hygroscopic oxetane amines often present as gums or sticky solids that are impossible to weigh accurately on a balance due to static and rapid weight gain (water uptake).
The Volumetric Solution (Recommended): Do not attempt to weigh specific milligram amounts of the neat gum for every reaction. Instead, create a Stock Solution .
-
Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent.
-
Solubilization: Dissolve the entire contents of the supplier vial into a dry, non-nucleophilic solvent (e.g., Anhydrous DCM, THF, or Toluene).
-
Note: Avoid Methanol if the oxetane is highly strained or if acidic conditions are possible, as it may act as a nucleophile.
-
-
Quantification: Determine the exact concentration of this stock solution using quantitative NMR (qNMR) against an internal standard (e.g., trimethoxybenzene).
-
Storage of Stock: Store the solution over 3Å or 4Å Molecular Sieves in a septum-capped vial under Argon.
Protocol B: Handling Decision Tree
Figure 2: Decision matrix for handling hygroscopic oxetane reagents. The "Stock Solution" method is prioritized for gums to ensure stoichiometric accuracy.
Quality Control & Validation
Trust but verify. Before committing valuable advanced intermediates to a reaction with an aged oxetane amine, validate its integrity.
NMR Solvent Choice
-
Avoid: Chloroform-d (
) often contains trace HCl, which can induce ring opening in the NMR tube, leading to false negatives (appearing degraded) or actual degradation during measurement [5]. -
Preferred: DMSO-
or (Benzene-d6). If must be used, filter it through basic alumina first or use "Silver Foil" stabilized chloroform.
The "Water Shift" Test
In
-
Pass Criteria: Distinct oxetane ring protons (typically 4.5–5.0 ppm for
-protons). -
Fail Criteria: Appearance of new triplets/multiplets around 3.5–4.0 ppm (indicating ring-opened 1,3-diol species).
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[6][7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.[7][8] [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial Technical Blog. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
General procedure for N-alkylation of pyrrolidines with oxetane electrophiles
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the installation of the oxetan-3-yl motif, a critical bioisostere in modern drug discovery, while addressing the nuances of ring stability.
Executive Summary & Strategic Significance
The incorporation of the oxetane ring into amine scaffolds is a high-value transformation in medicinal chemistry. The oxetan-3-yl group serves as a superior bioisostere for gem-dimethyl, carbonyl, and morpholine groups. It offers a unique combination of reduced lipophilicity (LogP), improved metabolic stability, and enhanced aqueous solubility compared to its carbocyclic analogues.
For pyrrolidine substrates, N-alkylation with oxetane electrophiles presents two distinct mechanistic pathways. Selecting the correct pathway is critical to avoid the common pitfall of acid-catalyzed ring opening , which destroys the valuable 4-membered ring.
Key Bioisostere Utility
-
Solubility: The high dipole moment of the oxetane oxygen lowers LogD.
-
Basicity Modulation: The inductive effect of the oxygen lowers the pKa of the adjacent nitrogen (typically by 1–2 units), often improving membrane permeability and reducing hERG liability.
Pathway Selection & Decision Matrix
There are two primary methods to install the oxetane ring. The choice depends heavily on the steric and electronic nature of the pyrrolidine substrate.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.
Protocol A: Reductive Amination (The Gold Standard)
Scope: Best for most secondary amines (pyrrolidines) where the nitrogen is moderately nucleophilic. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer. Key Reagent: Oxetan-3-one (commercially available, stable).[1]
Materials
-
Substrate: Pyrrolidine derivative (1.0 equiv).
-
Electrophile: Oxetan-3-one (1.2 – 1.5 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: THF can be used if solubility is an issue.
-
Additives: Acetic acid (catalytic to stoichiometric, optional but recommended).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidine substrate (1.0 equiv) in anhydrous DCM (0.1 M – 0.2 M concentration).
-
Imine Formation: Add oxetan-3-one (1.2 equiv).
-
Critical Step: If the pyrrolidine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to liberate the free base.
-
Optimization: Add Acetic Acid (1.0 equiv) to catalyze iminium formation. This buffers the reaction and activates the ketone without being acidic enough to open the oxetane ring.
-
-
Reduction: Cool the mixture to 0 °C (ice bath). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.
-
Why STAB? It is less toxic than NaBH₃CN and milder than NaBH₄, preventing reduction of the ketone before imine formation.
-
-
Reaction: Remove the ice bath and stir at room temperature (20–25 °C). Monitor by LC-MS.[2][3]
-
Time: Typically complete in 2–16 hours.
-
Checkpoint: Look for the disappearance of the amine (M+H) and appearance of product (M+H + 56).
-
-
Quench: Quench carefully with saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography.
-
Note: Oxetane amines are polar. Use a gradient of DCM:MeOH (95:5 to 90:10).
-
Protocol B: Direct Alkylation (Nucleophilic Substitution)
Scope: Used when the amine is sterically hindered or when reductive amination fails due to electronic deactivation. Mechanism: S_N2 displacement of a leaving group at the C3 position of the oxetane. Key Reagents: 3-Iodooxetane or 3-Tosyloxetane.
Materials
-
Substrate: Pyrrolidine derivative (1.0 equiv).
-
Electrophile: 3-Iodooxetane (1.2 – 1.5 equiv).
-
Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃ (2.0 – 3.0 equiv).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure
-
Preparation: Dissolve the pyrrolidine substrate (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv). If using an inorganic base like Cs₂CO₃, ensure fine suspension.
-
Alkylation: Add 3-Iodooxetane (1.2 equiv).
-
Warning: 3-Iodooxetane is an alkylating agent. Handle with gloves in a fume hood.
-
-
Heating: Heat the reaction to 60–80 °C in a sealed vial or reflux condenser.
-
Thermodynamic Control: Do not exceed 100 °C. Excessive heat promotes elimination (forming allyl alcohol derivatives) or ring opening.
-
-
Monitoring: Monitor by LC-MS for conversion. Reaction times are typically 12–24 hours.
-
Checkpoint: If the reaction stalls, adding a catalytic amount of NaI (Finkelstein condition) can accelerate the reaction if using the tosylate/bromide.
-
-
Workup: Dilute with Ethyl Acetate, wash with water (to remove DMF/ACN) and brine.
-
Purification: Standard flash chromatography.
Scientific Integrity: Mechanism & Causality
Understanding the mechanism is vital for troubleshooting. The reductive amination pathway is preferred because it avoids the transition state strain associated with S_N2 attack on a 4-membered ring.
Figure 2: Mechanistic flow of reductive amination showing the critical control point regarding acidity.
Why NaBH(OAc)₃?
Sodium triacetoxyborohydride is the reagent of choice because it is electronically tuned. The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic than in NaBH₄. Consequently, it reduces the protonated iminium ion (which is highly electrophilic) much faster than it reduces the neutral ketone (oxetan-3-one). This "chemoselectivity" allows for a one-pot procedure without side products.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Iminium ion not forming. | Add 1.0 eq. Acetic Acid or use molecular sieves (4Å) to drive dehydration. |
| Ring Opening Byproducts | Acid concentration too high. | Avoid strong acids (HCl/TFA). Ensure AcOH is used, not mineral acids. |
| Elimination (Method B) | Temperature too high; Base too strong. | Lower temp to 50°C. Switch from inorganic base to DIPEA. |
| Polymerization | Oxetane instability. | Keep reaction dilute (0.1 M). Store oxetan-3-one at 4°C. |
Validation Step: To confirm the integrity of the oxetane ring in the final product, check the 1H NMR . The oxetane protons typically appear as two multiplets around 4.5 – 4.8 ppm (depending on stereochemistry relative to the amine). If these signals are absent or shifted to 3.5 ppm (linear alkyl chain), ring opening has occurred.
References
-
Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150–12233. Link
-
Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Sources
Application Notes & Protocols: Incorporating (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol into PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their development is often hampered by suboptimal physicochemical and pharmacokinetic properties stemming from their high molecular weight and structural complexity.[1] The linker component, which connects the protein of interest (POI) ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's overall performance, influencing everything from ternary complex geometry to cell permeability and metabolic stability.[2][3][4] This guide details the strategic incorporation of the (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol moiety into PROTAC linkers. This specific heterocyclic scaffold offers a compelling solution to common linker-associated challenges by imparting a unique combination of three-dimensional structure, rigidity, and improved physicochemical properties. We provide the scientific rationale, detailed synthetic protocols, and a comprehensive workflow for the characterization and cellular validation of these next-generation PROTACs.
The Strategic Imperative for Advanced Linker Design
The canonical PROTAC mechanism relies on the formation of a productive ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[5][6][7] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8] While early PROTAC designs successfully utilized flexible alkyl and polyethylene glycol (PEG) linkers, these are often associated with high numbers of rotatable bonds and lipophilicity, which can lead to poor solubility, low cell permeability, and metabolic instability.[2][4][7]
The field is progressively shifting towards the use of more rigid and complex linker architectures to address these liabilities.[2][4][9] Rigid linkers, particularly those incorporating saturated heterocyclic scaffolds, can constrain the PROTAC's conformation. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and selectivity.[3]
Figure 1: The PROTAC catalytic cycle.
Rationale for (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol as a Linker Scaffold
The (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol moiety is a bifunctional scaffold that offers several distinct advantages for PROTAC linker design. It combines the beneficial properties of two key heterocyclic systems:
-
The Oxetane Ring: This small, strained, sp3-rich four-membered ether has gained significant traction in medicinal chemistry.[10] Its incorporation serves multiple purposes:
-
Solubility Enhancement: The polar oxygen atom acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical challenge for large PROTACs.[10]
-
Metabolic Stability: Oxetanes can serve as non-labile surrogates for more metabolically susceptible groups like gem-dimethyl or carbonyls, potentially blocking sites of oxidation by cytochrome P450 enzymes.[10]
-
Reduced Lipophilicity: Unlike a cyclobutane or gem-dimethyl group, the oxetane introduces polarity, helping to mitigate the high lipophilicity (cLogP) that often plagues PROTACs and hinders their drug-like properties.[10]
-
-
The (R)-Pyrrolidin-3-ol Core: This five-membered saturated heterocycle provides a rigid, three-dimensional framework.
-
Conformational Rigidity: The pyrrolidine ring restricts the number of rotatable bonds, which can pre-organize the POI and E3 ligase binders into a favorable orientation for ternary complex formation.[1][3]
-
Defined Exit Vectors: The nitrogen at position 1 and the hydroxyl group at position 3 provide two distinct and synthetically accessible points for linker attachment, allowing for precise control over the linker's geometry and exit vectors.
-
Improved Permeability: Strategic placement of such polar, rigid elements can facilitate the formation of intramolecular hydrogen bonds, which shield polar surface area and improve passive cell permeability—a concept known as the "chameleon effect".[11]
-
By combining these two motifs, the (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol scaffold provides a powerful tool to create PROTACs with potentially superior efficacy and drug-like properties compared to those with simple, flexible linkers.
| Property | Flexible Linkers (Alkyl/PEG) | (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol Scaffold | Rationale for Improvement |
| Conformational Control | Low (High rotatable bonds) | High (Rigid bicyclic-like structure) | Reduces entropic penalty for ternary complex formation. |
| Aqueous Solubility | Variable (PEG improves, Alkyl lowers) | Generally Improved | The oxetane ether and pyrrolidinol hydroxyl act as H-bond acceptors/donors.[10] |
| Metabolic Stability | Often low (susceptible to oxidation) | Generally Improved | The stable heterocyclic core can block metabolic "soft spots".[10] |
| 3D Character (Fsp3) | Low | High | Moves away from "flat" molecules, improving binding and physicochemical properties. |
| Synthetic Tractability | High | Moderate | Requires specific building blocks but utilizes standard coupling chemistries. |
Table 1: Comparison of linker properties.
Synthetic Protocols and Methodologies
The incorporation of the (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol building block can be achieved through established synthetic routes. The general strategy involves synthesizing a "partial PROTAC" containing the E3 ligase ligand and the linker scaffold, which is then coupled to the POI ligand.
Figure 2: General synthetic workflow for incorporating the scaffold.
Protocol 1: Synthesis of an E3 Ligand-Linker Intermediate
This protocol describes a representative synthesis where the pyrrolidine nitrogen is functionalized with a linker arm, followed by coupling to a pomalidomide-based E3 ligase ligand.
Principle: The secondary amine of the pyrrolidine is alkylated with a linker precursor containing a terminal functional group (e.g., a carboxylic acid) suitable for subsequent amide coupling to the E3 ligase ligand.
Materials:
-
(R)-1-(Oxetan-3-yl)pyrrolidin-3-ol
-
tert-Butyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
4-Aminopomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Alkylation of the Pyrrolidine:
-
To a solution of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (1.0 eq) in ACN, add K₂CO₃ (3.0 eq) and tert-butyl 4-bromobutanoate (1.2 eq).
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor reaction completion by LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the tert-butyl ester intermediate.
-
-
Amide Coupling to Pomalidomide:
-
First, deprotect the tert-butyl ester by dissolving the intermediate from the previous step in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to obtain the carboxylic acid.
-
To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add 4-aminopomalidomide (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[12]
-
Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the E3 ligand-linker intermediate, which now has a free hydroxyl group on the pyrrolidinol ring ready for coupling to a POI ligand.
-
Expected Results: The final product is the E3 ligase ligand attached to the (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol scaffold via a linker. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6] This intermediate can now be coupled to various POI ligands that have been functionalized with a suitable handle (e.g., a carboxylic acid for esterification or a leaving group for etherification).
Characterization and Validation Workflow
Once synthesized, the novel PROTAC must undergo a rigorous characterization cascade to validate its chemical identity, physicochemical properties, and biological activity.
Figure 3: A comprehensive workflow for PROTAC characterization.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Principle: This assay measures the rate at which the PROTAC is metabolized by cytochrome P450 enzymes present in liver microsomes. A longer half-life (t₁/₂) indicates higher metabolic stability.[13]
Materials:
-
Test PROTAC (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
Positive control (e.g., Verapamil) and negative control (e.g., Warfarin)
Step-by-Step Procedure:
-
Prepare a working solution of the test PROTAC at 1 µM in phosphate buffer.
-
In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and the PROTAC solution at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 15, 30, 60, 120 min), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.[14][15]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent PROTAC at each time point relative to the 0-minute sample.
-
Calculate the half-life (t₁/₂) by plotting the natural log of the remaining parent compound against time.
Expected Results: PROTACs incorporating the oxetane-pyrrolidinol scaffold are hypothesized to show an increased half-life compared to PROTACs with metabolically labile linkers, indicating improved metabolic stability.
Protocol 3: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (Kₑ) of interactions in real-time. This protocol determines the stability and kinetics of the ternary complex.[5][16]
| Assay | Principle | Key Parameters Measured | Throughput |
| SPR | Mass change on a sensor chip | kₐ, kₑ, Kₑ, Half-life (t₁/₂) | Low-Medium |
| ITC | Heat change upon binding | Kₑ, ΔH, ΔS, Stoichiometry (n) | Low |
| FP | Change in polarized light emission | Kₑ, Cooperativity (α) | High |
| TR-FRET | Energy transfer between fluorophores | Kₑ, Cooperativity (α) | High |
Table 2: Common biophysical assays for ternary complex analysis.[16][17]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified POI (e.g., with a His-tag)
-
Test PROTAC
-
Running buffer (e.g., HBS-EP+)
Step-by-Step Procedure:
-
Immobilize streptavidin on the sensor chip surface.
-
Capture the biotinylated E3 ligase complex onto the surface.
-
Inject a series of concentrations of the POI alone to confirm no direct interaction with the E3 ligase.
-
In separate experiments, inject a series of concentrations of the PROTAC alone to measure its binary affinity for the captured E3 ligase.
-
To measure ternary complex formation, inject a series of concentrations of the POI that has been pre-incubated with a constant, saturating concentration of the PROTAC.
-
Monitor the association and dissociation phases to generate sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both binary and ternary interactions.
Expected Results: An effective PROTAC will promote the formation of a stable ternary complex. The data will reveal the affinity (Kₑ) and, critically, the dissociation half-life of the complex. A longer half-life is often correlated with more efficient protein degradation.[16]
Protocol 4: Cellular Degradation Assessment (DC₅₀/Dₘₐₓ)
Principle: This assay quantifies the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC in a cellular context using Western blotting.[18]
Materials:
-
Relevant cancer cell line expressing the POI
-
Test PROTAC
-
Cell lysis buffer
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the POI and loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Expected Results: A potent PROTAC will show significant degradation of the target protein at low nanomolar concentrations. The dose-response curve may exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes.[8][19][20]
| Assay | Purpose | Key Metrics | Throughput |
| Western Blot | Quantify target protein levels | DC₅₀, Dₘₐₓ | Low |
| ELISA/HTRF | High-throughput quantification of protein levels | DC₅₀, Dₘₐₓ | High |
| HiBiT Lytic Assay | Real-time degradation kinetics in live cells | Degradation rate, DC₅₀ | High |
| Mass Spectrometry (Proteomics) | Unbiased assessment of selectivity | Off-target degradation | Low |
Table 3: Key cellular assays for evaluating PROTAC performance.
Conclusion and Future Directions
The rational design of PROTAC linkers is paramount to unlocking the full potential of targeted protein degradation. The incorporation of rigid, polar heterocyclic scaffolds like (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol represents a significant advancement over traditional flexible linkers. This strategy directly addresses the key challenges of poor solubility, metabolic instability, and conformational ambiguity that frequently hinder PROTAC development. By providing a synthetically tractable means to enhance 3D character and pre-organize the molecule for optimal ternary complex formation, this approach paves the way for the development of more potent, selective, and drug-like PROTAC therapeutics. Future work will focus on expanding the library of such functionalized linkers and leveraging computational modeling to better predict the optimal linker geometry for any given POI-E3 ligase pair.[21]
References
-
Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(8), 925-941. Retrieved February 26, 2026, from [Link]
-
Bancroft, L., et al. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Targeted Protein Degradation with PROTACs (pp. 135-146). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 356-361. Retrieved February 26, 2026, from [Link]
-
Scherer, J. R., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 225-234. Retrieved February 26, 2026, from [Link]
-
Pessina, F., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(15), 10787-10803. Retrieved February 26, 2026, from [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(11), 1845-1859. Retrieved February 26, 2026, from [Link]
-
3-(Oxetan-3-yl)pyrrolidine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Abeje, Y. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(1), 638-657. Retrieved February 26, 2026, from [Link]
-
El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1224-1262. Retrieved February 26, 2026, from [Link]
-
Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 735292. Retrieved February 26, 2026, from [Link]
-
Steinebach, C., et al. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 27(22), 8031. Retrieved February 26, 2026, from [Link]
-
Development of biophysical assays for studies of PROTACs. (2022). Diva-portal.org. Retrieved February 26, 2026, from [Link]
-
Pessina, F., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(15), 10787-10803. Retrieved February 26, 2026, from [Link]
-
Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13748-13758. Retrieved February 26, 2026, from [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(11), 1845-1859. Retrieved February 26, 2026, from [Link]
-
Application and challenges of nitrogen heterocycles in PROTAC linker. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Diva-Portal.org. Retrieved February 26, 2026, from [Link]
-
Liu, X., et al. (2023). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules, 28(10), 4153. Retrieved February 26, 2026, from [Link]
-
Cell-based protein degrader assays for microplates. (2024, May 22). BMG Labtech. Retrieved February 26, 2026, from [Link]
-
Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.). Charnwood Discovery. Retrieved February 26, 2026, from [Link]
- Protac degraders of mllt1 and/or mllt3. (2021). Google Patents.
-
Researchers overcome major obstacle in targeted protein degradation. (2026, February 26). Karolinska Institutet. Retrieved February 26, 2026, from [Link]
-
Improving properties of heterobifunctional degraders via single-point changes to linkers. (2024, April 16). Cresset. Retrieved February 26, 2026, from [Link]
-
Rational design of the linkers in targeting chimeras. (2025, September 22). Chemical Science. Retrieved February 26, 2026, from [Link]
-
PROTACs revolutionize small molecule drugs. (2024, November 15). CAS. Retrieved February 26, 2026, from [Link]
-
Prasad, K. V., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1952. Retrieved February 26, 2026, from [Link]
-
Assays for Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved February 26, 2026, from [Link]
-
Computational strategies for PROTAC drug discovery. (2023, February 3). ScienceOpen. Retrieved February 26, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 19. icr.ac.uk [icr.ac.uk]
- 20. 三重複合体の形成 [promega.jp]
- 21. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
Solvent selection for reactions involving acid-sensitive oxetane rings
Application Note: Solvent Selection & Handling Protocols for Acid-Sensitive Oxetane Rings
Part 1: Executive Summary & Mechanistic Insight
The Challenge: The Oxetane Paradox In modern drug discovery, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility, metabolic stability, and reduced lipophilicity (LogD) [1, 2].[1] However, this utility is counterbalanced by significant ring strain (~106 kJ/mol), rendering the ether oxygen highly susceptible to protonation and subsequent nucleophilic ring opening.
The Solution: Solvent-Mediated Stabilization The stability of an oxetane is not intrinsic; it is a function of the Solvent-Solute-Acid triad. Successful retention of the oxetane ring during synthesis requires a solvent strategy that:
-
Buffers Acidity: Prevents the accumulation of adventitious protons.
-
Modulates Lewis Acidity: Balances catalyst activation against ring coordination.
-
Eliminates Electrophiles: Removes trace impurities (e.g., HCl in chlorinated solvents) that trigger "silent" degradation.
Mechanism of Failure: Acid-Catalyzed Ring Opening
The oxetane oxygen acts as a Lewis base. Upon interaction with a Brønsted acid (
Figure 1: Mechanism of acid-catalyzed oxetane ring opening. Protic solvents often accelerate this pathway by stabilizing the ring-opening transition state via hydrogen bonding.
Part 2: Solvent Selection Matrix
This matrix guides the selection of reaction media based on the "Risk Profile" of the oxetane substrate. High Risk substrates include 2-substituted oxetanes or those with internal nucleophiles (e.g., alcohols/amines 3-4 bonds away).
| Solvent Class | Specific Solvent | Risk Level | Interaction Mode | Recommended Application |
| Chlorinated | Dichloromethane (DCM) | Moderate | Non-coordinating; often contains trace HCl/Phosgene. | Friedel-Crafts, Oxidations.[2][3] Must be basic alumina filtered. |
| Chlorinated | Chloroform ( | High | Acidic decomposition over time. | Avoid if possible. If necessary, use Amylene-stabilized, not EtOH-stabilized. |
| Ethereal | THF, 2-MeTHF | Low | Lewis basic; coordinates to Lewis Acids, reducing their reactivity. | Grignard/Lithium additions; Reductions. Good for storage. |
| Polar Aprotic | Acetonitrile (MeCN) | Low-Mod | Weakly coordinating; can act as a nucleophile (Ritter reaction risk). | General nucleophilic substitutions. |
| Fluorous | HFIP (Hexafluoroisopropanol) | Critical | Strong H-bond donor; activates oxetane for ring opening. | Strictly Avoid unless ring opening is the desired outcome. |
| Aromatic | Toluene, Benzene | Low | Non-polar, non-coordinating. | High-temperature reactions; Radical chemistry. |
Part 3: Experimental Protocols
Protocol A: Lewis Acid-Mediated Functionalization (The "Buffered" Approach)
Context: Performing C-H functionalization or Minisci-type reactions where a Lewis Acid is required, but the oxetane must survive.
Principle: Use a "Sacrificial Base" (2,6-Lutidine or Pyridine) to scavenge adventitious protons without poisoning the Lewis Acid catalyst (e.g.,
Reagents:
-
Substrate: Oxetane-containing building block.[2][4][5][6][7][8][9][10][11]
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Buffer: 2,6-Lutidine (Sterically hindered base).
-
Purification Agent: Basic Alumina (Brockmann Grade I).
Step-by-Step:
-
Solvent Pre-treatment: Pass anhydrous DCM through a short plug of Basic Alumina immediately before use.
-
Why? Commercial "anhydrous" DCM often contains 10-50 ppm HCl from decomposition. Basic alumina neutralizes this.
-
-
Reaction Setup: In a flame-dried flask under
, dissolve the oxetane substrate (1.0 equiv). -
Buffering: Add 2,6-Lutidine (0.1 – 0.2 equiv) .
-
Note: Do not use excess base if the reaction relies on a Lewis Acid catalyst, as it may competitively inhibit the metal center.
-
-
Catalyst Addition: Add the Lewis Acid/Catalyst at 0°C.
-
Monitoring: Monitor via TLC using a mobile phase containing 1%
(see Protocol B).-
Critical: If the oxetane spot disappears and a more polar "streak" appears, the ring has opened.
-
Protocol B: Purification via Triethylamine-Doped Silica
Context: Standard silica gel is acidic (pH ~4-5). Oxetanes frequently degrade on the column, leading to low isolated yields.
Reagents:
-
Stationary Phase: Silica Gel 60.
-
Deactivating Agent: Triethylamine (
).[3]
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 2% v/v Triethylamine .
-
Column Packing: Pour the slurry and flush with at least 2 column volumes of the
/Hexane mixture.-
Why? This converts surface silanol groups (
) to ammonium salts ( ), neutralizing the acidity.
-
-
Elution: Run the column using your standard gradient (e.g., Hex/EtOAc), but maintain 1%
in the mobile phase throughout the run. -
Concentration: Rotovap fractions at a bath temperature < 40°C.
-
Note: Residual
is volatile and will be removed during high-vacuum drying.
-
Part 4: Decision Tree for Solvent Selection
Use this workflow to determine the appropriate solvent system for your specific transformation.
Figure 2: Decision tree for selecting reaction solvents based on reaction type and Lewis Acid requirements.
Part 5: Troubleshooting & Failure Analysis
| Observation | Root Cause | Corrective Action |
| Product disappears on TLC after 10 mins. | Solvent acidity (likely HCl in DCM). | Switch to basic alumina-filtered DCM; add 0.1 eq. |
| Low yield after Column Chromatography. | Acidic hydrolysis on Silica. | MANDATORY: Pre-treat silica with 2% |
| Reaction stalls with Lewis Acid. | Solvent coordination (e.g., THF used). | Switch to non-coordinating solvent (DCM, Toluene) to restore catalyst activity. |
| Unexpected "Alcohol" product formed. | Nucleophilic attack by solvent. | Check for trace water or use of nucleophilic solvents (MeOH, EtOH) in acidic steps. |
References
-
Bull, J. A., et al. (2016).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Chemical Reviews, 116(19), 12150–12233.[1]
-
Wuitschik, G., Carreira, E. M., et al. (2006).[9][14][15] "Oxetanes as Promising Modules in Drug Discovery."[1][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.
-
Wuitschik, G., et al. (2010).[14] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Burkhard, J. A., et al. (2010).[14] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
- 15. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Routes for Chiral N-Oxetanyl Pyrrolidinols
Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Context
The incorporation of the oxetane motif into pharmaceutical pipelines has fundamentally shifted drug design paradigms. Serving as a robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring dramatically enhances aqueous solubility, lowers lipophilicity, and mitigates metabolic liabilities such as cytochrome P450-mediated oxidation .
Among oxetane-containing building blocks, chiral N-oxetanyl pyrrolidinols (e.g., N-(oxetan-3-yl)-(3R)-pyrrolidinol) are highly prized scaffolds. The chiral pyrrolidinol core provides a stereodefined vector for further functionalization, while the N-oxetanyl group modulates the basicity of the pyrrolidine nitrogen, thereby improving the overall pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) . However, transitioning these motifs from discovery-scale synthesis to multi-kilogram process manufacturing presents significant chemical engineering challenges.
Strategic Retrosynthetic Analysis & Route Selection
While laboratory-scale access to N-oxetanyl amines often relies on the reductive amination of oxetan-3-one, this route presents severe scalability bottlenecks. Oxetan-3-one is volatile, highly water-soluble, and prone to over-reduction. Furthermore, the use of hydride reducing agents (e.g., sodium triacetoxyborohydride) on a multi-kilogram scale generates massive aqueous waste streams and exothermic hazards.
Conversely, the nucleophilic displacement of oxetan-3-yl sulfonates by chiral pyrrolidinols offers a highly scalable, crystalline-intermediate-driven pathway. This route avoids volatile ketones and expensive hydride sources, significantly improving the E-factor and overall cost-efficiency. Recent advances also highlight oxetane desymmetrization as a powerful tool for constructing complex chiral pyrrolidines , though direct alkylation remains the industrial workhorse for simple N-oxetanyl pyrrolidinols.
Fig 1: Synthetic decision tree for N-oxetanyl pyrrolidinols: Discovery vs. Process scale.
Quantitative Comparison of Synthetic Routes
To justify the selection of the sulfonate displacement route for scale-up, we benchmarked both pathways using a 100-gram scale model. The data clearly demonstrates the superiority of the displacement route for process manufacturing.
| Parameter | Route A: Reductive Amination | Route B: Tosylate Displacement | Causality / Process Impact |
| Overall Yield | 45 - 52% | 78 - 85% | Over-reduction of oxetan-3-one limits Route A yield. |
| E-factor (Waste) | > 45 kg/kg | < 15 kg/kg | Hydride quenches generate excessive aqueous waste. |
| Reagent Cost | High (Oxetan-3-one) | Low (Oxetan-3-ol + TsCl) | Oxetan-3-ol is significantly cheaper than the ketone. |
| Intermediate State | Liquid (Difficult to isolate) | Crystalline Solid | Tosylate allows for purity upgrades without chromatography. |
| Scalability | Poor (Exothermic quench) | Excellent (Mild heating) | Route B avoids hazardous gas evolution on scale. |
Process-Scale Experimental Protocol: The Tosylate Route
The following protocol outlines the self-validating, two-step synthesis of N-(oxetan-3-yl)-(3R)-pyrrolidinol. Every phase includes In-Process Controls (IPCs) to ensure the system dictates its own progression, eliminating arbitrary time-based assumptions.
Fig 2: Step-by-step process workflow and quality control checkpoints for the tosylate route.
Step 1: Synthesis of Oxetan-3-yl 4-methylbenzenesulfonate
Mechanistic Rationale: Direct alkylation with 3-bromooxetane is notoriously sluggish due to poor leaving-group ability in a sterically hindered, electron-withdrawn environment. Tosylation of oxetan-3-ol provides a highly reactive, bench-stable electrophile.
-
Reactor Setup: Charge a dry 5 L jacketed reactor with oxetan-3-ol (1.0 eq, 100 g) and anhydrous pyridine (2.5 L).
-
Causality: Pyridine acts as both the solvent and the acid scavenger. Oxetanes are highly susceptible to acid-catalyzed ring opening; maintaining a strictly basic environment prevents the formation of polymeric byproducts.
-
-
Cooling: Cool the reactor to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Portion-wise, add p-toluenesulfonyl chloride (TsCl) (1.1 eq, 283 g) over 1 hour, maintaining the internal temperature strictly below 5 °C.
-
Causality: The tosylation is highly exothermic. Temperature excursions above 10 °C can lead to the formation of pyridinium salts and irreversible degradation of the oxetane ring.
-
-
Reaction: Stir the mixture at 0 °C for 4 hours, then allow it to warm to 20 °C and stir for an additional 12 hours.
-
Self-Validation Check (IPC 1): Quench a 0.5 mL aliquot in water and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the oxetan-3-ol spot (KMnO₄ active) is consumed. Corrective Action: If starting material persists (>5%), add an additional 0.05 eq of TsCl and stir for 2 hours.
-
Isolation: Quench the reaction by pouring the mixture into 10 L of ice-water under vigorous stirring. Filter the resulting white crystalline precipitate, wash with cold water (3 x 1 L), and dry under vacuum at 30 °C to constant weight.
-
Expected Yield: ~260 g (85%). Purity: >98% by HPLC.
-
Step 2: N-Alkylation of (3R)-Pyrrolidinol
Mechanistic Rationale: The choice of base and solvent is critical. Strong bases (e.g., NaH, KOtBu) cause elimination of the tosylate to form oxetene, which rapidly polymerizes. Mild inorganic bases in a polar aprotic solvent provide the perfect balance of nucleophile activation and electrophile stability.
-
Reactor Setup: Charge a 3 L reactor with (3R)-pyrrolidinol (1.0 eq, 50 g), oxetan-3-yl 4-methylbenzenesulfonate (1.1 eq, 144 g), and anhydrous acetonitrile (1.5 L).
-
Base Addition: Add finely milled potassium carbonate (K₂CO₃) (2.5 eq, 198 g).
-
Causality: Milling the K₂CO₃ increases the surface area, significantly accelerating the heterogeneous reaction and reducing the required residence time at elevated temperatures.
-
-
Heating: Heat the suspension to 65 °C and stir for 24 hours.
-
Causality: Do not exceed 65 °C. Higher temperatures increase the rate of tosylate elimination and promote unwanted oxetane ring-opening via O-alkylation.
-
-
Self-Validation Check (IPC 2): Analyze an aliquot by GC-MS or LC-MS. The reaction is complete when the (3R)-pyrrolidinol peak is <2% relative to the product peak. Corrective Action: If the reaction stalls, verify the presence of active tosylate; if depleted due to hydrolysis, add 0.1 eq of oxetan-3-yl tosylate.
-
Workup: Cool the mixture to 20 °C and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with acetonitrile (2 x 200 mL). Concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Crystallization: Dissolve the crude oil in a minimum amount of MTBE (approx. 150 mL). Slowly add heptane (approx. 450 mL) while stirring until the solution becomes cloudy. Seed with pure N-(oxetan-3-yl)-(3R)-pyrrolidinol and cool to 0 °C to induce crystallization.
-
Causality:N-oxetanyl pyrrolidinols are highly polar. MTBE provides just enough solubility for the product while leaving polar impurities behind, and heptane acts as an antisolvent to drive the crystallization of the pure API intermediate.
-
-
Final Isolation: Filter the crystals, wash with cold heptane, and dry under vacuum.
-
Expected Yield: ~65 g (79%). ee: >99% (Chiral HPLC).
-
Analytical Validation & Quality Control
To ensure the integrity of the chiral center and the oxetane ring, the final product must be subjected to rigorous QC:
-
Chiral HPLC: Utilize a Daicel Chiralpak IG column (Isocratic, Hexane/IPA/DEA 80:20:0.1) to confirm the enantiomeric excess (ee) remains >99%. The mild alkylation conditions prevent racemization of the pyrrolidinol core.
-
NMR Spectroscopy: Verify the integrity of the oxetane ring via ¹H NMR (CDCl₃). The oxetane protons should appear as distinct multiplets between 4.50–4.70 ppm. The absence of vinylic protons confirms that tosylate elimination (oxetene formation) did not occur.
References
-
Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis (Expert Opinion on Drug Discovery, 2024) URL:[Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications, 2010) URL:[Link]
-
Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization Source: Organic Letters (ACS Publications, 2022) URL:[Link]
Application Note: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol as a Tunable Chiral Ligand Precursor
Executive Summary
This guide details the application of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (CAS: 1375415-98-7) as a scaffold for Next-Generation Chiral Ligands. While traditional pyrrolidine-based ligands (e.g., N-benzyl or N-methyl derivatives) are staples in asymmetric catalysis, they often suffer from limited solubility in polar "green" solvents and uncontrolled nitrogen basicity which can lead to catalyst poisoning.
The N-Oxetan-3-yl moiety offers a strategic bioisosteric replacement. It significantly lowers the Lewis basicity of the pyrrolidine nitrogen (pKa ~6.0 vs. ~10.5 for N-alkyl) via the inductive effect of the ethereal oxygen, preventing non-productive metal coordination. Simultaneously, it enhances ligand solubility in polar media (alcohols, 2-MeTHF) without sacrificing the steric bulk required for enantioselectivity.
This note provides a validated protocol for converting this precursor into a Monodentate Phosphoramidite Ligand and its subsequent application in Rhodium-catalyzed asymmetric hydrogenation.
Technical Background & Design Logic
The Oxetane Advantage in Ligand Design
The structural integration of the oxetane ring provides three distinct physicochemical advantages over standard alkyl-substituted ligands:
| Feature | N-Alkyl/Benzyl Ligand | N-Oxetanyl Ligand (New) | Mechanistic Impact |
| N-Basicity (pKa) | High (~10.5) | Low (~6.2) | Prevents N-coordination; eliminates catalyst poisoning. |
| Solubility | Lipophilic (Hexane/Tol) | Amphiphilic | Enables catalysis in Green Solvents (MeOH, IPA). |
| Steric Bulk | Flexible / Rotatable | "Tied-back" / Rigid | Compact steric wall enhances enantiomeric excess (ee). |
| Metabolic Stability | Low (N-dealkylation) | High | Crucial if ligand traces remain in pharma intermediates. |
Mechanistic Pathway: Ligand Synthesis
The synthesis exploits the free hydroxyl group at the C3 position. The reaction with a chlorophosphite (derived from a chiral diol like BINOL) generates a phosphoramidite ligand. The oxetane ring remains stable under the basic conditions required for phosphorylation but is sensitive to strong Lewis acids; therefore, base-excess conditions are strictly maintained.
Experimental Protocols
Protocol A: Synthesis of (R)-1-(Oxetan-3-yl)pyrrolidin-3-yl (S)-BINOL Phosphite (Ligand L1)
Objective: To synthesize a high-purity monodentate phosphoramidite ligand for Rh-catalyzed hydrogenation.
Reagents:
-
(R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (1.0 eq, 5.0 mmol)
-
(S)-1,1'-Binaphthyl-2,2'-diyl chlorophosphite ((S)-BINOL-PCl) (1.1 eq, 5.5 mmol)
-
Triethylamine (Et3N) (3.0 eq, 15.0 mmol) - Dried over KOH
-
Solvent: Anhydrous THF (20 mL) or Toluene.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under argon flow.
-
Dissolution: Charge the flask with (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (716 mg, 5.0 mmol) and dry Et3N (2.1 mL). Add anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C).
-
Addition: Dissolve (S)-BINOL-PCl (1.93 g, 5.5 mmol) in THF (10 mL) in a separate vial. Add this solution dropwise to the reaction flask over 30 minutes via syringe pump or dropping funnel. Critical: Slow addition prevents exotherms that could degrade the chlorophosphite.
-
Reaction: Allow the mixture to warm naturally to room temperature (20-25 °C) and stir for 12 hours. A white precipitate (Et3N·HCl) will form.
-
Work-up:
-
Filter the suspension through a pad of dried Celite or a glass frit under an argon blanket to remove amine salts.
-
Concentrate the filtrate under reduced pressure (Rotavap, <40 °C).
-
-
Purification: Purify the crude oil via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% Et3N to prevent acid-catalyzed oxetane opening).
-
Eluent: Hexane:EtOAc (80:20).
-
-
Validation: Obtain 1H NMR and 31P NMR.
-
Target 31P Signal: Single peak around ~140-150 ppm (characteristic of phosphite/phosphoramidite).
-
Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: Validation of Ligand L1 in the asymmetric reduction of methyl 2-acetamidoacrylate.
Reagents:
-
Substrate: Methyl 2-acetamidoacrylate (1.0 mmol)
-
Metal Precursor: [Rh(COD)2]BF4 (1.0 mol%)
-
Ligand: Ligand L1 (synthesized above) (2.2 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Hydrogen Gas (H2).
Step-by-Step Methodology:
-
Catalyst Formation (In-Situ):
-
In a glovebox (or under strict Schlenk conditions), mix [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and Ligand L1 (0.022 mmol) in 1 mL of degassed DCM.
-
Stir for 30 minutes. The solution color should shift (typically from orange to deep red/brown), indicating complexation.
-
-
Reaction Assembly:
-
Dissolve the substrate (143 mg, 1.0 mmol) in 4 mL of solvent.
-
Transfer the substrate solution to a high-pressure autoclave vial.
-
Add the catalyst solution (1 mL) to the vial. Total volume = 5 mL.
-
-
Hydrogenation:
-
Purge the autoclave 3 times with H2 gas.
-
Pressurize to 5 bar (approx. 75 psi) H2.
-
Stir at room temperature for 12 hours.
-
-
Analysis:
-
Release pressure carefully.
-
Pass a small aliquot through a short silica plug to remove the catalyst.
-
Analyze Conversion and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the Rhodium-catalyzed hydrogenation cycle, highlighting how the Oxetane-Pyrrolidine backbone influences the stereochemistry. The oxetane group acts as a "passive" steric wall—it does not bind to the Rhodium (unlike N-benzyl which might), ensuring the catalytic cycle remains strictly driven by the Phosphorus center.
Fig 2. Catalytic cycle for Rh-catalyzed hydrogenation. The oxetane group ensures the ligand behaves as a monodentate P-donor without interference from the nitrogen.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield in Ligand Synthesis | Hydrolysis of Chlorophosphite | Ensure all reagents (especially Et3N) are dried over KOH/CaH2. Use Schlenk techniques. |
| Ligand Decomposition on Silica | Acid sensitivity of Oxetane/P-N bond | Pre-treat silica gel with 1-5% Triethylamine. Use neutral alumina if decomposition persists. |
| Low ee in Hydrogenation | Catalyst Aggregation | The oxetane improves solubility, but if concentration is too high, aggregates form. Dilute reaction to 0.1 M. |
| No Reaction (0% Conv.) | Catalyst Poisoning | Check substrate purity. Amines or thiols in the substrate can bind Rh. Use scavengers. |
References
-
Oxetanes in Medicinal Chemistry (Bioisostere Logic)
-
Monodentate Phosphoramidite Ligands (Feringa Ligands)
-
Teichert, J. F., & Feringa, B. L. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angew.[3] Chem. Int. Ed.2010 , 49, 2486–2528.
-
-
Oxetane Stability & Synthesis
-
Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angew.[3] Chem. Int. Ed.2006 , 45, 7736–7739.
-
-
General Protocol for Phosphoramidite Synthesis
-
Minnaard, A. J., et al. "Monodentate Phosphoramidites: A Viable Alternative to Bidentate Ligands." Acc.[4] Chem. Res.2007 , 40, 1267–1277.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing oxetane ring opening during acidic workup procedures
Technical Support Center: Oxetane Handling & Stability Guide
Case ID: OXT-STAB-001 Subject: Preventing Oxetane Ring Opening During Acidic Workup Status: Resolved / Guide Available Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The oxetane ring, particularly the 3,3-disubstituted variant, is a critical bioisostere for gem-dimethyl and carbonyl groups in modern medicinal chemistry.[1][2] While it possesses significant ring strain (~106 kJ/mol), its reputation for acid lability is often overstated.[1] The primary failure mode is not simple hydrolysis, but rather nucleophilic attack on the protonated ether, often accelerated by internal nucleophiles.
This guide provides the operational protocols to handle oxetanes through acidic deprotections (e.g., Boc removal) and workups without degradation.[1]
Module 1: Understanding the Instability (FAQ)
Q1: Is the oxetane ring inherently unstable in acid? A: Not categorically. While oxetane has high ring strain (comparable to epoxide), it is kinetically more stable.[1]
-
3,3-Disubstituted Oxetanes: These are remarkably robust.[1][3] Data shows many derivatives are stable at pH 1 for >24 hours at room temperature.[1] The gem-disubstitution creates a "neopentyl-like" steric shield that blocks the trajectory of incoming nucleophiles (SN2 attack).
-
Mono-substituted/Unsubstituted: These are significantly more fragile and require strict pH control (maintain pH > 3).[1]
Q2: What is the actual mechanism of failure? A: The failure is a two-step process: Activation + Attack .
-
Protonation: The ether oxygen is protonated by the acid (reversible).[1]
-
Nucleophilic Attack: A nucleophile (water, chloride, or crucially an internal alcohol/amine) attacks the adjacent carbon.[1]
-
Risk Factor:[1][4][5] If your molecule contains an alcohol or amine 3-4 bonds away, acidic conditions will trigger rapid intramolecular cyclization/ring-opening, which is orders of magnitude faster than intermolecular hydrolysis.[1]
Q3: Can I remove a Boc group in the presence of an oxetane? A: Yes. Standard TFA/DCM protocols are generally safe for 3,3-disubstituted oxetanes, provided the reaction is anhydrous and quenched correctly.[1] See Module 3.
Module 2: Visualizing the Risk
The following diagram illustrates the mechanistic pathways for ring opening. Note the "Red Zone" indicating the high-risk intramolecular pathway.
Figure 1: Mechanistic pathways of oxetane degradation. The intramolecular path (bottom) is the primary cause of yield loss during acidic workups.
Module 3: Validated Workup Protocols
Protocol A: Boc Deprotection (TFA Method)
Best for: 3,3-disubstituted oxetanes without internal nucleophiles.[1]
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).
-
Cooling: Cool to 0 °C (ice bath). Do not skip this.
-
Acid Addition: Add TFA dropwise. Final ratio should be 4:1 to 2:1 (DCM:TFA) .
-
Tip: Avoid adding scavengers (like silanes) unless strictly necessary, as they can sometimes promote ring opening side reactions.[1]
-
-
Monitoring: Stir at 0 °C. Monitor by TLC/LCMS every 15 mins. Do not let it stir overnight.
-
Quench (The Critical Step):
-
Option 1 (Small Scale <100 mg): Dilute with cold DCM and pour directly onto a plug of basic alumina . Elute with EtOAc.
-
Option 2 (Larger Scale): Pour reaction mixture slowly into a vigorously stirred, ice-cold saturated NaHCO₃ solution. Ensure the aqueous phase remains basic (pH > 8).[1]
-
-
Extraction: Extract immediately with DCM or EtOAc.[1] Dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic).[1]
Protocol B: The "Buffered" Workup (General Acid Quench)
Best for: Quenching Lewis acid reactions or mild acidic workups.
-
Preparation: Prepare a Phosphate Buffer (pH 7.0) or use saturated NaHCO₃.[1]
-
Execution: Dilute the reaction mixture 5-fold with ether or EtOAc.
-
Washing: Wash rapidly with the buffer.[1]
-
Note: Avoid "sitting" in the acidic aqueous layer.[1] The separation must be immediate.
-
-
Purification: When purifying on silica gel, pre-treat the column with 1% Triethylamine (Et3N) in hexanes/EtOAc to neutralize surface silanol groups (which are acidic enough to open sensitive oxetanes).[1]
Module 4: Stability Data & Decision Matrix
Use this table to assess the risk level of your specific substrate before exposing it to acid.
| Substrate Class | pH 1 Stability (t1/2) | Risk Level | Recommended Protocol |
| 3,3-Disubstituted (Dialkyl/Aryl) | > 24 Hours | Low | Protocol A (TFA/DCM) |
| 3-Monosubstituted | < 1 Hour | High | Avoid aqueous acid. Use mild deprotection.[1][5] |
| Oxetane w/ Internal -OH/-NHR | Minutes (Rapid decomp) | Critical | Do NOT use acid. Use basic/oxidative cleavage or alternative protecting groups.[1] |
| 2-Sulfonyl Oxetanes | ~4-5 Days | Low | Protocol A or B |
Decision Tree for Workup Selection
Figure 2: Operational decision tree for selecting workup conditions.
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1]
-
Bull, J. A., et al. (2016).[1][6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [1]
-
Wuitschik, G., et al. (2008).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
BenchChem Support. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. [1]
Sources
Optimizing yield of reductive amination for oxetanyl-amines
Topic: Optimizing Yield of Reductive Amination for Oxetanyl-Amines Ticket ID: OX-REDAM-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary: The Oxetane Challenge
You are likely synthesizing oxetanyl-amines to exploit their properties as bioisosteres for gem-dimethyl groups or carbonyls . While oxetanes offer improved metabolic stability and solubility, they present a specific synthetic paradox:
-
The Equilibrium Problem: Oxetan-3-one is sterically exposed but less electrophilic than typical ketones due to ring strain effects on hybridization. Imine formation often requires forcing conditions.
-
The Stability Problem: The 4-membered ring (strain energy ~106 kJ/mol) is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) under the very conditions needed to force imine formation.
This guide provides two field-validated protocols and a troubleshooting logic tree to navigate this narrow stability/reactivity window.
Reaction Mechanism & Failure Modes
To troubleshoot, you must visualize the competition between the desired pathway and the decomposition pathway.
Figure 1: The Kinetic Competition. Acid catalysis drives the Hemiaminal
Standard Operating Procedures (SOPs)
Method A: The "Workhorse" Protocol (STAB/AcOH)
Best for: Standard secondary/primary amines with moderate nucleophilicity. Basis: Validated by Wuitschik/Carreira (ETH Zürich/Roche).
| Parameter | Specification | Rationale |
| Solvent | DCM or DCE (Anhydrous) | Non-coordinating solvents prevent stabilization of the reductant, maintaining reactivity. |
| Stoichiometry | Ketone (1.1–1.5 eq) : Amine (1.0 eq) | Oxetan-3-one is volatile and harder to recover; use it in excess to drive amine conversion. |
| Reductant | NaBH(OAc)₃ (STAB) (1.5 eq) | Mild enough to prevent ketone reduction; does not require low pH (unlike NaBH₃CN). |
| Catalyst | Acetic Acid (AcOH) (1.0–2.0 eq) | Buffers reaction to pH ~4.5, accelerating imine formation without opening the ring. |
Protocol:
-
Dissolve Amine (1.0 eq) and Oxetan-3-one (1.2 eq) in anhydrous DCM (0.1 M).
-
Add AcOH (2.0 eq). Stir for 15–30 mins at RT to establish hemiaminal/imine equilibrium.
-
Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Caution: Mild exotherm and gas evolution (
).
-
-
Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous
. Stir vigorously for 15 mins until gas evolution ceases. -
Extraction: Extract with DCM (x3). Note: If product is polar, see Purification Section.
Method B: The "Dehydration" Protocol (Ti(OEt)₄)
Best for: Electron-poor amines (anilines), bulky amines, or when Method A yields <30%. Basis: Titanium(IV) acts as both a Lewis acid and a water scavenger, shifting the equilibrium toward the imine irreversibly.
| Parameter | Specification | Rationale |
| Reagent | Ti(OEt)₄ or Ti(OiPr)₄ (2.0 eq) | Scavenges water produced during imine formation. |
| Reductant | NaBH₄ (2.0 eq) | Since the imine is pre-formed, the cheaper/stronger NaBH₄ can be used after the Titanium step. |
| Temperature | 40–60 °C (Step 1) | Thermal energy overcomes the steric barrier of the 4-membered ring. |
Protocol:
-
Combine Amine (1.0 eq), Oxetan-3-one (1.5 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF or DCE.
-
Stir in a sealed vial at RT to 60°C (depending on amine sterics) for 4–12 hours.
-
Checkpoint: Monitor by UPLC/MS. You should see the imine mass (
).
-
-
Cool to 0°C. Dilute with MeOH (equal volume to THF).
-
Add NaBH₄ (2.0 eq) carefully (gas evolution). Stir for 1 hour while warming to RT.
-
Crucial Workup (The Rochelle Salt Method):
-
Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 1–2 hours. The mixture will go from a cloudy suspension to two clear layers.
-
Failure to do this results in a Titanium-emulsion that traps your product.
-
Troubleshooting & Optimization Logic
Use this decision tree to diagnose yield issues.
Figure 2: Troubleshooting Decision Tree.
Detailed Troubleshooting FAQ
Q1: My reaction shows 100% conversion on LCMS, but I recover <10% mass after extraction. Where is it? A: Oxetanyl-amines are significantly more polar than their gem-dimethyl analogues (lowering LogP by ~1.0–2.0).
-
Diagnosis: Your product is likely in the aqueous layer.
-
Fix: Do not use pure DCM or EtOAc for extraction.
-
Saturate the aqueous layer with NaCl (solid).
-
Extract using CHCl₃/Isopropanol (3:1) .
-
Alternatively, evaporate the reaction mixture to dryness (if using Method A) and load directly onto a C18 Reverse Phase column.
-
Q2: I see a byproduct with Mass = Product + 18. Is this the hydrate? A: This is likely the ring-opened amino-alcohol.
-
Cause: The reaction became too acidic, or the temperature was too high during the imine formation step.
-
Fix: If using Method A, ensure you are using NaBH(OAc)₃ (mild), not NaBH₃CN + HCl. If using Method B, ensure the quench is not exothermic. Maintain temperature <40°C during reduction.
Q3: The reaction stalls at 50% conversion. Adding more STAB doesn't help. A: You have reached the equilibrium limit of the hemiaminal. Adding more reductant only quenches the trace imine present but doesn't shift the equilibrium of the remaining ketone.
-
Fix: You must remove water to drive the equilibrium. Add activated 3Å Molecular Sieves to the reaction vial (Method A) or switch to the Titanium protocol (Method B), which chemically scavenges water.
Q4: Can I use the hydrochloride salt of the amine? A: Yes, but you must neutralize it.
-
Protocol Adjustment: Add Triethylamine (TEA) (1.0 eq relative to the HCl salt) to the solvent before adding the oxetan-3-one. If you don't, the free HCl will rapidly degrade the oxetane ring.
References & Authority
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[1] Link
-
Core Reference: Establishes the stability profile and general utility of oxetanes.
-
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] Link
-
Protocol Source: Contains the foundational experimental procedures for reductive amination using STAB.
-
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link
-
Method B Source: The definitive guide for Titanium-mediated reductive amination.
-
-
Burkhard, J. A., et al. (2013). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 15(17), 4312–4315. Link
-
Advanced Insight: Discusses steric implications in oxetane substitution.
-
Sources
Technical Support Center: Purification of Polar Amino-Alcohols on Silica Gel
Welcome to the technical support center for the purification of polar amino-alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when purifying these notoriously difficult compounds using silica gel chromatography. Instead of a simple list of steps, we will explore the underlying chemical principles to empower you to troubleshoot effectively and develop robust, reproducible purification methods.
Introduction: The Challenge of Polar Amino-Alcohols
Polar amino-alcohols are bifunctional compounds that present a significant purification challenge on standard silica gel. Their difficulty stems from two primary interactions:
-
High Polarity: The presence of both hydroxyl (-OH) and amino (-NH₂) groups leads to strong hydrogen bonding with the polar silica gel surface (silanol groups, Si-OH). This results in very high retention, often requiring highly polar mobile phases for elution.[1]
-
Basicity: The amino group is basic and interacts strongly with the acidic silanol groups on the silica surface.[2] This acid-base interaction is the primary cause of severe peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column, leading to low recovery.[2][3]
This guide provides a systematic approach to overcoming these challenges through a series of troubleshooting questions and advanced strategies.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the purification of polar amino-alcohols in a question-and-answer format.
Q1: My compound is stuck at the baseline on my TLC plate (Rf = 0), even when using 100% ethyl acetate. What should I do?
This is a classic sign that your mobile phase is not polar enough to overcome the strong interactions between your highly polar amino-alcohol and the silica gel.
Causality: The combined hydrogen bonding from the alcohol and amine moieties creates a very strong affinity for the stationary phase. Ethyl acetate alone cannot effectively compete for these binding sites to mobilize the compound.
Solutions:
-
Introduce a Stronger Polar Solvent: The most common and effective strategy is to add methanol (MeOH) to your mobile phase. Start with a system like 5% MeOH in dichloromethane (DCM) and gradually increase the MeOH concentration.[4]
-
Optimize the Solvent System: Test a range of polar solvent systems. A good starting point for very polar compounds is a mixture of dichloromethane and methanol.[4]
-
Use Gradient Elution: During column chromatography, starting with a lower polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., methanol) can significantly improve separation and ensure your compound elutes in a reasonable volume.[5]
A Word of Caution: Using more than 10-15% methanol in your mobile phase can cause some silica gel to dissolve, which may contaminate your fractions.[4][6] If you require such high polarity, consider alternative strategies discussed below.
Q2: My compound moves up the TLC plate, but it's a long, comet-like streak (tailing). How can I achieve a sharp, defined spot?
Tailing is the most common problem when purifying amines on silica gel. It is a direct result of the strong acid-base interaction between the basic amino group and the acidic silanol groups on the silica surface.[2][3]
Causality: As the band of your compound travels, molecules at the trailing edge are "stuck" to the acidic sites, slowing their movement relative to the main band, which creates the characteristic tail.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. This base will compete with your amino-alcohol for the acidic sites on the silica, effectively neutralizing the surface and allowing your compound to elute symmetrically.[3]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This is often the first choice for many chemists.[3][4]
-
Ammonium Hydroxide (NH₄OH): For more polar or stubborn amines, a pre-mixed solution of methanol containing 1-2% ammonium hydroxide can be highly effective. A common eluent system is DCM:MeOH:NH₄OH in ratios like 90:9:1.[3]
-
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your non-polar solvent containing 1-2% TEA. Let it stand for an hour, then pack the column as usual. This pre-treats the silica surface.[3]
Caption: Effect of a basic modifier on silica gel interactions.
Q3: I have a good Rf value (around 0.3) and a sharp spot on TLC, but my yield after column chromatography is very low. Where did my compound go?
This issue, often termed "low mass balance," is typically a more severe case of the problems described in Q2.
Causality: While the basic modifier in your mobile phase was sufficient to achieve a good spot on the thin layer of a TLC plate, it may not be enough to overcome the vast number of acidic sites on the much larger surface area of a packed column. A significant portion of your compound has likely adsorbed irreversibly to the silica gel.
Solutions:
-
Increase Modifier Concentration: If you used 0.1% TEA, try increasing it to 0.5% or 1%. A small change can have a large impact on recovery.
-
Switch to a Stronger Modifier: If TEA is not sufficient, switching to an ammonium hydroxide/methanol system may be necessary to elute the compound effectively.[7]
-
Dry Loading Technique: Highly polar compounds can behave poorly if loaded in a strong solvent. Dry loading ensures the compound is introduced to the column in a concentrated band. See Protocol 3 for the detailed procedure.
-
Use a Different Stationary Phase: This may be a scenario where standard silica is not the right tool. Consider alternatives like neutral alumina or amino-functionalized silica.[2][5]
Q4: I suspect my compound is decomposing on the column. My NMR before the column is clean, but the fractions show new, unwanted peaks.
This is a critical issue indicating that your compound is not stable to the acidic conditions of the silica gel.[8] Certain functional groups, such as furans, acetals, or some protecting groups (e.g., Boc), are known to be sensitive to acid.[3]
Causality: The silica gel surface is acidic (pKa ≈ 4.5), which is sufficient to catalyze the degradation of acid-labile compounds over the time it takes to run a column.
Solutions:
-
Neutralize the System: As with tailing, adding 1-3% triethylamine to your eluent can help neutralize the silica surface and protect your compound.[4][5]
-
Use a Less Acidic Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a common alternative to silica. For basic compounds, neutral or basic alumina is often a better choice to prevent degradation.[3][5]
-
Florisil: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be a good option for sensitive compounds.
-
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible without sacrificing separation.[3]
Advanced Strategies & FAQs
Q5: When should I stop trying to optimize on silica and switch to a different stationary phase?
If you have tried various polar solvent systems with basic modifiers and continue to face issues with tailing, low recovery, or decomposition, it is time to consider a different stationary phase.
| Stationary Phase | Primary Use Case for Amino-Alcohols | Advantages | Disadvantages |
| Standard Silica Gel | General purpose, first-pass purification. | Inexpensive, well-understood. | Acidic, causes tailing and decomposition for many amines.[2] |
| Neutral/Basic Alumina | Acid-sensitive compounds. | Prevents acid-catalyzed degradation.[5] | Can have different selectivity; may be more reactive. |
| Amino-Propyl Silica | Highly polar/basic compounds, HILIC mode. | Reduces tailing, offers different selectivity. Can be used in multiple modes.[9][10] | More expensive than bare silica. |
| Reversed-Phase (C18) | When the amino-alcohol is part of a larger, more non-polar molecule. | Excellent for separating compounds based on hydrophobicity.[1] | Not suitable for small, highly polar amino-alcohols which will elute in the void volume. |
Q6: What is HILIC, and how can it help me?
HILIC, or Hydrophilic Interaction Liquid Chromatography , is a powerful technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[11]
Mechanism: HILIC uses a polar stationary phase (like bare silica or an amino column) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water or aqueous buffer. A water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Increasing the water content of the mobile phase then elutes the compounds. This approach can provide excellent separation for compounds that are intractable with standard normal-phase methods.
Q7: Should I consider using protecting groups before chromatography?
Yes, this is a highly effective, albeit multi-step, strategy. By temporarily masking the problematic amine and alcohol groups, you can dramatically alter the molecule's properties to make it amenable to standard silica gel chromatography.
Causality: Protecting the amine (e.g., as a Boc-carbamate) removes its basicity, eliminating tailing.[12] Protecting the alcohol (e.g., as a silyl ether) reduces its polarity. The resulting molecule is significantly less polar and behaves much more predictably on silica gel.
Workflow:
-
Protect: React the crude amino-alcohol to protect the amine (e.g., with Boc₂O) and/or the alcohol.
-
Purify: Easily purify the protected, less-polar compound on standard silica gel using a simple eluent like ethyl acetate/hexanes.
-
Deprotect: Remove the protecting groups under appropriate conditions (e.g., acid for Boc) to yield the pure amino-alcohol.
This strategy is particularly useful in multi-step syntheses where the protecting groups can be carried through several steps.[13]
Caption: Workflow for chromatographic method development.
Experimental Protocols
Protocol 1: Standard Column Chromatography with a Basic Modifier
-
TLC Optimization: Identify a mobile phase that gives your target compound an Rf of 0.2-0.4 and resolves it from impurities. Example: 94:5:1 Dichloromethane:Methanol:Triethylamine.
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase (e.g., Dichloromethane with 1% TEA).
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase (or just DCM) and pipette it carefully onto the top of the silica bed.
-
Elution: Add the mobile phase and begin collecting fractions. If separation is difficult, consider a gradient elution, starting with a lower concentration of methanol and gradually increasing it.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Protocol 2: Dry Loading a Highly Polar Sample
-
Adsorption: Dissolve your crude compound (~1g) in a suitable solvent (e.g., methanol) in a round-bottom flask. Add 2-3 times the mass of silica gel (~2-3g) to the solution.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
-
Loading: Carefully add the silica-adsorbed sample as a powder to the top of the pre-packed column. Gently tap the column to settle the powder into a flat band.
-
Elution: Carefully add a layer of sand on top of the sample band and proceed with elution as described in Protocol 1. This technique prevents the sample from dissolving in the loading solvent and streaking down the column.[5]
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
-
Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved from [Link]
-
Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link]
-
Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate - Taylor & Francis. (2006, September 23). [Link]
-
ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?[Link]
-
Kovaříčková, E., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?[Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
-
Albericio, F., et al. (2009, April 13). Amino Acid-Protecting Groups. ACS Publications. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022, October 8). Letters in Applied NanoBioScience. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. [Link]
-
Separation and Detection of Amino Acids. (n.d.). BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
-
Research Article Preparation of Mesoporous Silica-Supported Chiral Amino Alcohols for the Enantioselective Addition of Diethylzinc to. (n.d.). [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]
-
Phenomenex. (2022, June 14). Separation of Amino Acid Mixture in HILIC Mode. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
Separation of amino acids by thin-layer chromatography. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Stanford University. (n.d.). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Amino Acid Mixture in HILIC Mode | Phenomenex [phenomenex.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Resolving enantiomeric purity issues in (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol synthesis
High-Fidelity Synthesis & Enantiomeric Purity Guide
Case ID: OX-PYR-303 Status: Active Support Topic: Resolving Enantiomeric Excess (ee) Attrition & Analytical Challenges
Executive Summary & Diagnostic Logic
The synthesis of (R)-1-(oxetan-3-yl)pyrrolidin-3-ol combines a strained ether (oxetane) with a chiral pyrrolidine core. Users frequently report "loss of chirality" during this process. However, chemical racemization of the C3-hydroxyl center during standard reductive amination is mechanistically unlikely.
The vast majority of reported purity issues stem from two distinct root causes:
-
Analytical Artifacts: The target molecule lacks a strong UV chromophore, leading to poor baseline resolution in chiral HPLC and false "low ee" readings due to noise or impurity overlap.
-
Oxetane Instability: Improper pH control leads to ring-opening (hydrolysis), creating complex byproducts that co-elute with enantiomers.
Diagnostic Workflow
Use the following logic gate to identify your specific failure mode before altering synthetic parameters.
Figure 1: Root cause analysis flowchart for enantiomeric purity issues in oxetane-pyrrolidine coupling.
Critical Issue: Analytical Blind Spots
The Problem: The target molecule has no aromatic rings. Its UV absorption is limited to the weak end-absorption of the amine/ether (<210 nm). Standard Chiral HPLC using UV detection often mistakes baseline noise or achiral impurities for the distomer (S-enantiomer), resulting in false low ee calculations [1].
The Solution: You must use Derivatization or Universal Detection (CAD/ELSD).
Protocol A: Mosher’s Ester Derivatization (Gold Standard)
This method converts the enantiomers into diastereomers, introducing a UV chromophore (phenyl ring) and allowing separation on standard achiral C18 columns or distinct NMR shifts.
| Parameter | Specification |
| Reagent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) |
| Solvent | Anhydrous Pyridine or DCM with DMAP |
| Detection | UV at 254 nm (Strong Signal) or 19F-NMR |
Step-by-Step Procedure:
-
Dry Sample: Ensure 10 mg of (R)-1-(oxetan-3-yl)pyrrolidin-3-ol is strictly anhydrous (azeotrope with toluene if needed).
-
Reaction: Dissolve in 0.5 mL dry pyridine in a vial. Add 1.5 equivalents of (R)-MTPA-Cl.[1]
-
Incubation: Stir at Room Temperature for 30 minutes.
-
Quench: Add 0.1 mL water to hydrolyze excess chloride. Dilute with EtOAc.
-
Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).
-
Result: The (R,R)-diastereomer and (R,S)-diastereomer will have significantly different retention times.
-
Validation: Run a racemic standard to identify the retention time of the unwanted isomer [1, 5].[2]
-
Synthetic Optimization: Preserving the Oxetane
The Problem: Oxetanes are acid-sensitive.[3][4][5] While stable to base, ring-opening occurs rapidly below pH 4, forming the linear 1,3-diol or chlorohydrin derivatives [2, 3]. These impurities are polar and difficult to remove from the polar product.
The Solution: A buffered Reductive Amination protocol.[6]
Protocol B: Buffered Reductive Amination
Target: Coupling Oxetan-3-one with (R)-3-pyrrolidinol.
| Component | Quantity/Condition | Role |
| (R)-3-Pyrrolidinol | 1.0 equiv | Chiral Core (Check SM ee >99%) |
| Oxetan-3-one | 1.1 equiv | Electrophile |
| NaBH(OAc)3 | 1.4 equiv | Mild Hydride Source |
| Solvent | DCM or DCE | Non-protic, good solubility |
| Temperature | 0°C to RT | Prevent thermal degradation |
Optimized Workflow:
-
Free Base Formation: If starting with (R)-3-pyrrolidinol·HCl, do not use NaOH in water. Instead, suspend the salt in DCM and treat with 1.05 eq of Triethylamine (TEA) or Amberlyst A-21 (weakly basic resin). Filter off the resin/salts to obtain the free base in solution.
-
Why? Avoids water which promotes oxetane hydrolysis later.
-
-
Imine Formation: Add Oxetan-3-one to the amine solution. Stir for 30 mins at 0°C.
-
Note: No acid catalyst (Acetic Acid) is usually needed for this highly reactive ketone. If reaction is slow, limit AcOH to 0.5 equiv.
-
-
Reduction: Add NaBH(OAc)3 portion-wise. Warm to RT and stir for 4-16 hours.
-
Quench (Critical): Quench with saturated aqueous NaHCO3 (pH ~8).
-
Warning: Do NOT use 1M HCl to quench. This will open the oxetane ring [2, 6].
-
-
Extraction: Extract with DCM/Isopropanol (3:1) to recover the polar product.
FAQ: Troubleshooting Common Failures
Q: I see a "double peak" in my LC-MS, but the mass is correct. Is this racemization? A: Likely not. This is often the rotamers or diastereomers if you formed a salt. However, if the mass is M+18, you have opened the oxetane ring (hydrolysis). Check your workup pH.
Q: Can I use Chiral HPLC without derivatization? A: Yes, but you need a Polysaccharide Column (e.g., Chiralpak AD-H or IC) and ELSD/CAD detection .
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine modifier is critical to prevent peak tailing of the pyrrolidine nitrogen.
-
Warning: Do not use UV at 210 nm for quantitation of ee < 98% due to low signal-to-noise ratio [1, 4].
Q: My starting material (R)-3-pyrrolidinol is dark brown. Should I use it? A: No. Oxidation products can act as catalysts for racemization or obscure analysis. Purify via Kugelrohr distillation or recrystallize as a tartrate salt to upgrade the ee before synthesis [7].
References
-
BenchChem. (2025).[1][2][3][7] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from 7
-
BenchChem. (2025).[1][2][3][7] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from 3
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from 8
-
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from 9
-
BenchChem. (2025).[1][2][3] Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. Retrieved from 1
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from 10
-
Sigma-Aldrich. (2025). Certificate of Analysis: (S)-3-Pyrrolidinol.[11] Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. (S)-3-Pyrrolidinol = 97.0 GC sum of enantiomers 100243-39-8 [sigmaaldrich.com]
Stability of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol in aqueous buffer solutions
Executive Summary & Molecule Profile
Compound: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol CAS: 1375415-98-7 Core Stability Profile: Acid-Sensitive / Base-Stable
This guide addresses the stability of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol in aqueous media. While the pyrrolidine ring is chemically robust, the oxetane ring (a strained 4-membered ether) acts as the thermodynamic weak point.
The Critical Rule: This compound functions as a bioisostere for carbonyls or gem-dimethyl groups due to its polarity and metabolic stability, but it possesses a specific vulnerability to acid-catalyzed ring opening (hydrolysis) .
Mechanism of Degradation
To troubleshoot stability, you must understand why the molecule fails. The degradation is not random; it is driven by the protonation of the oxetane oxygen, followed by nucleophilic attack by water.
The Acid-Catalyzed Failure Pathway
-
Protonation (Reversible): The tertiary amine (pyrrolidine nitrogen) is the most basic site (pKa ~8.5–9.5) and protonates first. This is harmless.
-
Activation (Critical): If the pH drops sufficiently (typically < pH 4-5), the oxetane oxygen becomes partially protonated or activated.
-
Ring Opening (Irreversible): The strain energy (~106 kJ/mol) is released as a water molecule attacks the electrophilic carbon, snapping the ring open to form a linear diol or amino-alcohol derivative.
Figure 1: The irreversible acid-catalyzed hydrolysis pathway of the oxetane moiety.
Troubleshooting & FAQs
Category A: Buffer Selection & Preparation
Q: My compound degrades during overnight incubation. What buffer should I use? A: You are likely using a buffer with a pH < 6 or one that shifts acidity with temperature.
Protocol: Safe Buffer Selection The oxetane ring is kinetically stable at physiological pH (7.4) and basic pH. Avoid acidic buffers.
| Buffer System | pH Range | Suitability | Notes |
| PBS (Phosphate) | 7.2 – 7.6 | High | Ideal for biological assays. |
| Tris-HCl | 7.5 – 8.5 | High | Good for enzymatic assays; watch temperature dependence. |
| HEPES | 7.0 – 8.0 | High | Zwitterionic, very stable. |
| Ammonium Bicarbonate | 7.8 – 8.5 | High | Volatile; ideal for LC-MS applications. |
| Acetate / Formate | 3.0 – 5.0 | CRITICAL RISK | DO NOT USE. Promotes rapid ring opening. |
| TFA (Trifluoroacetic Acid) | < 2.0 | FATAL | Will destroy the compound in minutes/hours. |
Q: Can I use DMSO stocks? A: Yes. The compound is stable in pure DMSO. However, ensure your DMSO is anhydrous and free of acidic impurities. DMSO absorbs water from the air, which can become acidic over time (forming H2SO4 traces from dimethyl sulfide oxidation).
-
Recommendation: Store 10 mM stocks in 100% DMSO at -20°C or -80°C.
Category B: LC-MS & Analytical Artifacts
Q: I see two peaks in my LC-MS chromatogram. Is my compound racemic? A: While racemization of the C3-hydroxyl is unlikely, "split peaks" or "ghost peaks" often indicate on-column degradation due to acidic mobile phases.
Troubleshooting Protocol: The "Acid Test" Standard HPLC methods often use 0.1% Formic Acid or TFA. This creates a low pH environment inside the column.
-
Diagnosis: Run the sample using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.2).
-
Result Analysis:
-
If the peak becomes single and sharp: The previous degradation was an artifact of the acidic mobile phase.
-
If multiple peaks persist: The sample has already degraded in the vial or storage.
-
Q: How do I purify this if I can't use TFA? A: Switch to basic preparative HPLC .
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (or 10 mM NH4HCO3).
-
Mobile Phase B: Acetonitrile.
-
Note: Silica gel is slightly acidic. If performing flash chromatography, pretreat the silica with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
Category C: Reaction Conditions
Q: Can I perform reductive amination or deprotection steps on this molecule? A: Yes, but with strict pH control.
Decision Tree for Reaction Planning:
Figure 2: Decision logic for processing oxetane-containing intermediates.
Validated Stability Protocol
If you suspect degradation, perform this Self-Validation Assay before discarding the batch.
Materials:
-
Buffer A: Phosphate Buffer Saline (PBS), pH 7.4.
-
Buffer B: 100 mM Acetate Buffer, pH 4.0 (Positive Control for degradation).
-
Internal Standard: Caffeine (or any stable non-amine UV-active compound).
Procedure:
-
Prepare a 1 mM solution of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol in Buffer A and Buffer B.
-
Incubate at 37°C .
-
Sample at T=0, T=1h, T=4h, T=24h.
-
Analyze via LC-MS (using Basic Mobile Phase).
Expected Results:
-
PBS (pH 7.4): >95% remaining at 24h.
-
Acetate (pH 4.0): Significant degradation (>20-50% loss) expected within 4-24h depending on temperature.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Bull, J. A., et al. (2016). "Exploiting the Strain Energy of Small Rings in Organic Synthesis." Chemical Reviews, 116(19), 12150–12233.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Amino-oxetanes." Organic Letters, 12(9), 1944–1947.
(Note: These references establish the foundational stability profiles of 3-substituted oxetanes, confirming their stability at physiological pH and susceptibility to acid catalysis.)
Sources
Troubleshooting low conversion rates in oxetan-3-one coupling reactions
Introduction: The "Deceptive Simplicity" of Oxetan-3-one
Oxetan-3-one is a high-value building block in modern medicinal chemistry, serving as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups [1].[1][2] However, it is notoriously difficult to handle for the uninitiated.
If you are experiencing 0% conversion , polymerization , or low yields , you are likely falling into one of two thermodynamic traps: Hydrate Formation or Ring Strain Release . This guide moves beyond generic organic chemistry to address the specific physical-organic idiosyncrasies of the oxetane ring.
Module 1: The "Silent Killer" – Hydration & Water Management
Symptom:
-
TLC/LCMS shows starting material, but no reaction occurs.
-
Nucleophiles (Grignards, amines) are quenched immediately.
-
Reagent appears "wet" or sticky despite being stored under argon.
The Mechanism:
Unlike typical ketones (e.g., acetone), oxetan-3-one is under significant ring strain (~106 kJ/mol). The carbonyl carbon is
To relieve this strain, oxetan-3-one aggressively reacts with trace water to form the gem-diol (hydrate) . This changes the hybridization to
The gem-diol is a metabolic dead-end for most coupling reactions.
Visualization: The Hydration Trap
Caption: The thermodynamic sink of hydrate formation prevents nucleophilic attack.
Troubleshooting Protocol: Dehydration
| Step | Action | Scientific Rationale |
| 1 | Source Verification | Commercial oxetan-3-one is often sold as a hydrate or hemiacetal to improve shelf stability. Assume it is wet. |
| 2 | Chemical Drying | Dissolve in dry DCM/THF and add activated 4Å Molecular Sieves for 2-4 hours before adding reagents. |
| 3 | Azeotropic Distillation | For large scale: Reflux with benzene/toluene (Dean-Stark) is risky due to volatility (bp 140°C). Use MgSO4 drying in the reaction vessel immediately prior to use. |
| 4 | Diagnostic NMR | Check |
Module 2: Nucleophilic Addition (Grignard/Lithium)
Symptom:
-
Complex mixture of products.
-
Ring-opened byproducts (detectable by appearance of alcohol/ether chains).
-
Polymerization (gummy residue).
The Mechanism:
While 3-substituted oxetanes are stable, the reaction intermediate is vulnerable. Strong Lewis acids (like Magnesium halides in Grignards) can coordinate to the ring oxygen, activating it for nucleophilic attack at the
Visualization: C-C Bond Formation Logic
Caption: Decision tree for maximizing 1,2-addition over ring-opening pathways.
Troubleshooting Protocol: C-C Coupling
| Parameter | Recommendation | Why? |
| Reagent Choice | Prefer Organolithiums (R-Li) over Grignards when possible. | Lithium is less Lewis acidic than Magnesium, reducing coordination to the ring oxygen and suppressing ring opening. |
| Temperature | Strictly -78°C . | Kinetic control is essential. At higher temps, the thermodynamic ring-opening pathway becomes accessible. |
| Quench | Inverse Quench into buffer. | Pour the cold reaction mixture into a stirred solution of saturated NH4Cl. This prevents transient high pH/heat pockets that destroy the oxetane ring. |
| Additives | LaCl3·2LiCl (Knochel's salts). | If using Grignards, adding Lanthanum salts promotes 1,2-addition by activating the carbonyl without activating the ring oxygen [4]. |
Module 3: Reductive Amination (The Ti(OiPr)4 Protocol)
Symptom:
-
Low yield of amine.
-
Recovery of alcohol (reduction of ketone) instead of amine.
The Mechanism: Oxetan-3-one is sterically hindered and electronically unique. Standard reductive amination (Amine + NaBH(OAc)3) often fails because the imine formation equilibrium is unfavorable . The reducing agent then reduces the unreacted ketone to oxetan-3-ol.
The Fix: You must force imine formation using a dehydrating Lewis Acid before adding the reducing agent. Titanium(IV) isopropoxide is the gold standard for this transformation [5].
Protocol: Titanium-Mediated Reductive Amination[4][5][6][7]
-
Imine Formation (The "Push"):
-
Combine Oxetan-3-one (1.0 eq) + Amine (1.1 eq) + Ti(OiPr)4 (1.5 - 2.0 eq) .
-
Stir neat or in dry THF for 4–12 hours.
-
Note: The solution often becomes viscous/yellow as the Titanium-amine complex forms.
-
-
Reduction:
-
Dilute with EtOH or MeOH.
-
Add NaBH4 (2.0 eq) carefully (exothermic).
-
-
Workup (Critical):
-
Quench with 0.1 M NaOH or Rochelle's Salt solution.
-
Why? You must break the stable Titanium-Nitrogen emulsion. Stir vigorously until a white precipitate (TiO2) forms and the organic layer is clear.
-
Module 4: Isolation & Workup (Physical Loss)
Symptom:
-
Reaction looked good on TLC, but the flask is empty after rotovap.
-
Product is stuck in the aqueous layer.
The Mechanism: Oxetanes are amphiphilic. The oxygen lone pairs make them water-soluble (hydrogen bonding), while the carbon skeleton makes them organic-soluble. Furthermore, small oxetanes are volatile.
Troubleshooting Protocol: Isolation
| Issue | Solution |
| Volatility | Never rotovap to dryness under high vacuum if MW < 150. Keep bath temp < 30°C. Use a "keeper" solvent (e.g., small amount of higher boiling ether) if possible. |
| Water Solubility | Salting Out: Saturate the aqueous layer with NaCl solid before extraction. Use CHCl3/iPrOH (3:1) for extraction if the product is polar. |
| Stability | Avoid acidic workups (HCl washes). Oxetanes are acid-sensitive. Keep pH > 7 during isolation. |
References
-
Wuitschik, G. , et al. (2006).[4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[4] Link
-
Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[4][5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[5] Link
-
Bull, J. A. , Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][6][7][8] Chemical Reviews, 116(19), 12150–12233. Link
-
Krasovskiy, A. , & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Purification of Polar Oxetane Intermediates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of polar oxetane intermediates. This guide is designed to provide you with practical, in-depth solutions to the common challenges encountered when removing residual metal catalysts from these valuable but often tricky compounds. As a Senior Application Scientist, my goal is to equip you with not only the "how" but also the "why" behind these purification strategies, ensuring robust and reproducible results in your laboratory.
The Challenge with Polar Oxetanes and Metal Catalysts
Oxetanes are increasingly vital building blocks in medicinal chemistry, prized for their ability to improve the physicochemical properties of drug candidates. However, their synthesis often relies on transition metal catalysts, such as palladium, ruthenium, and rhodium.[1] The inherent polarity of many oxetane intermediates, designed to enhance aqueous solubility, presents a significant purification challenge. These polar molecules can chelate or strongly interact with residual metal species, making their removal by standard chromatographic methods difficult and unpredictable.[2]
Failure to adequately remove these metal residues can have severe consequences, including interference with downstream synthetic steps, compromised biological assay results, and potential toxicity in final active pharmaceutical ingredients (APIs).[3][4] Regulatory bodies like the FDA and EMA have established strict limits for metal impurities in APIs, making their effective removal a critical aspect of drug development.[3][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your polar oxetane intermediates.
Scenario 1: High Levels of Residual Palladium Persist After Silica Gel Chromatography
Question: I've purified my polar oxetane intermediate using standard silica gel flash chromatography, but ICP-MS analysis shows palladium levels are still unacceptably high (>100 ppm). Why is this happening and what should I do?
Answer: This is a very common issue. The polar nature of your oxetane likely causes it to interact strongly with residual palladium, leading to co-elution on silica gel. Standard chromatography alone is often insufficient for removing trace metals to the required low ppm levels.[2][6]
Troubleshooting Steps:
-
Introduce a Scavenging Step: Metal scavengers are the most effective method for this problem.[7] These are solid-supported reagents with functional groups that have a high affinity for specific metals.
-
Optimize Scavenging Conditions:
-
Solvent: Ensure your oxetane intermediate is fully dissolved.
-
Temperature: Most scavenging can be done at room temperature. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but always test for product stability first.[3]
-
Time: Stir the reaction mixture with the scavenger for 2-4 hours. For very low target limits, an overnight stir may be necessary.[3]
-
Equivalents: Start with a screening of different scavenger amounts (e.g., 5-10 wt/wt equivalents relative to the theoretical amount of metal).
-
-
Filtration: After scavenging, filter the mixture through a pad of Celite® to remove the scavenger-metal complex.[3][9]
-
Quantify: Re-analyze the purified product by ICP-MS or ICP-OES to confirm the palladium levels are within your target range.[1]
Visualizing the Workflow:
Caption: Decision workflow for removing residual palladium using metal scavengers.
Scenario 2: Ruthenium Catalyst Residues are Coloring My Product and Proving Difficult to Remove
Question: My oxetane intermediate, synthesized using a Grubbs-type catalyst, has a persistent color, and I'm struggling to remove the ruthenium residues. What are the best strategies for this?
Answer: Ruthenium residues from metathesis reactions are notoriously difficult to remove and can indeed cause coloration and even catalyze unwanted side reactions.[10] Simple filtration or standard chromatography is often ineffective.
Troubleshooting Steps:
-
Oxidative Workup: A simple and effective method is to treat the crude reaction mixture with an oxidizing agent. This can help to break down the ruthenium complexes. However, ensure your oxetane is stable to oxidative conditions.
-
Scavenging with Specific Reagents:
-
Activated Carbon: SiliaCarb activated carbons have shown high efficiency in removing ruthenium residues.[11] It is often a good first choice for screening.
-
Specialized Scavengers: If activated carbon is insufficient, screen a panel of scavengers. Amine-based scavengers like SiliaMetS AMPA can be effective.[11]
-
Alternative Chemical Treatments: Treatment with triphenylphosphine oxide or dimethyl sulfoxide (DMSO) followed by filtration through a silica plug can effectively remove ruthenium byproducts.[12]
-
-
Optimize the Scavenging Process:
-
Screening: Perform a small-scale screening of different scavengers and conditions (time, temperature, equivalents) to find the most effective combination for your specific substrate.[11]
-
Temperature: For some ruthenium scavengers, increasing the temperature to 50°C can significantly improve performance.[11]
-
-
Consider a "Catch and Release" Approach: If your product is highly polar, you might be able to trap it on a polar stationary phase (like silica) while the less polar ruthenium complexes are washed away. Then, elute your product with a more polar solvent system.[13]
Data-Driven Scavenger Selection for Ruthenium:
| Scavenger Type | Typical Efficiency | Considerations |
| Activated Carbon (e.g., SiliaCarb) | High | Can sometimes adsorb the product, leading to yield loss.[3] |
| Amine-Functionalized Silica | Moderate to High | Good for a broad range of Ru complexes. |
| Triphenylphosphine Oxide/DMSO | High | Requires a subsequent filtration step through silica.[12] |
Frequently Asked Questions (FAQs)
Q1: Why can't I just use recrystallization to remove the metal catalyst?
A1: While recrystallization is a powerful purification technique, it can be unreliable for metal removal. In some cases, the metal impurities can co-crystallize with your product, sometimes even concentrating the metal within the crystal lattice.[7] It is often more effective to use a scavenging step prior to recrystallization.
Q2: How do I choose the right scavenger for my specific metal and oxetane intermediate?
A2: The best approach is empirical screening. However, a good starting point is to consider the nature of the metal and your compound.
-
Palladium (Pd), Rhodium (Rh), Ruthenium (Ru): Thiol- and amine-based scavengers are generally effective.[8][14]
-
Polarity of Your Oxetane: For highly polar compounds, ensure the scavenger does not have a high affinity for your product. Hydrophobic scavengers like certain synthetic carbons can be advantageous as they show low affinity for polar APIs, resulting in high product yield.[14]
Q3: What are the typical regulatory limits for residual metals in APIs?
A3: The limits depend on the specific metal and the route of administration of the final drug product. The International Council for Harmonisation (ICH) Q3D guideline provides detailed information on permitted daily exposures (PDEs) for various elemental impurities.[1] For many common catalysts like palladium, the limits are often in the low parts-per-million (ppm) range.[3]
Q4: Can residual metals affect the stability of my oxetane intermediate?
A4: Yes, trace metals can act as catalysts for degradation pathways such as oxidation.[15] Removing them is not only about meeting regulatory requirements but also about ensuring the long-term stability of your compound.
Q5: What analytical techniques are used to quantify residual metal content?
A5: The most common and sensitive techniques are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[1] Atomic Absorption Spectroscopy (AAS) is also used.[1] These methods can accurately quantify metal content down to the parts-per-billion (ppb) level.
Visualizing the Purification Strategy Decision Tree:
Caption: A general decision tree for the purification of polar oxetanes.
References
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). Manufacturing Chemist. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008, February 21). European Medicines Agency. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]
-
A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Chemie Brunschwig. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. PMC. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic. PDF Free Download. [Link]
-
Sustainable Catalysis. (2024, April 18). ACD/Labs. [Link]
-
A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. (2018, October 4). ACS Publications. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Analysis of residual catalysts in pharmaceuticals. secrets of science – magazine. [Link]
-
Removing Ru from metathesis reactions. (2017, September 25). Anderson's Process Solutions. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 16). Beilstein Journal of Organic Chemistry. [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]
-
Metal Scavenger Applications. (2022, July 7). PhosphonicS. [Link]
- Process for removal of rhodium compounds
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. AZoM. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
Sources
- 1. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 13. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Minimizing Polymerization Side Reactions of Oxetane Derivatives
Executive Summary: The Oxetane Paradox
Oxetanes occupy a unique "Goldilocks" zone in medicinal chemistry: they possess enough ring strain (~107 kJ/mol) to drive metabolic stability and polarity changes, yet are stable enough to survive many synthetic transformations where epoxides fail. However, this strain is a double-edged sword. Under acidic conditions or in the presence of aggressive Lewis acids, oxetanes are prone to Cationic Ring-Opening Polymerization (CROP) .
This guide addresses the specific failure modes where the oxetane ring opens uncontrollably, leading to oligomeric gums or insoluble solids rather than the desired functionalized product.
Diagnostic & Troubleshooting Guide (Q&A)
Case 1: Spontaneous Solidification During Storage
User Question: "I synthesized a 3-monosubstituted oxetane oil. It looked pure by NMR, but after storing it in the fridge for a week, it turned into a white, insoluble solid. What happened?"
Diagnosis: You have likely triggered Acid-Catalyzed Autopolymerization . Even trace amounts of acid (residual from workup, or inherent acidity of glass surfaces) can protonate the oxetane oxygen. In the absence of a nucleophile, the protonated oxetane acts as an electrophile for a neutral oxetane molecule, initiating a chain reaction.
Technical Insight:
-
Mechanism: This proceeds via the Active Chain End (ACE) mechanism.[1] The ring strain release provides the thermodynamic driving force.
-
Risk Factor: 3-monosubstituted oxetanes are significantly less stable than 3,3-disubstituted analogs. The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) in 3,3-disubstituted systems sterically shields the C-O
antibonding orbital, raising the activation energy for ring opening.
Corrective Protocol:
-
Immediate Action: Attempt to dissolve a small sample in
. If insoluble or showing broad polyether peaks (3.4–3.6 ppm) instead of sharp oxetane multiplets (4.4–4.8 ppm), the batch is lost. -
Prevention (The "Basic Wash" Rule): Always perform a final wash with saturated aqueous
or dilute before drying. -
Storage: Store over activated 4Å molecular sieves (which are slightly basic) or add a stabilizer like 0.1% triethylamine (Et3N) if the downstream chemistry tolerates it.
Case 2: Polymerization During Lewis Acid Catalysis
User Question: "I am trying to open the oxetane ring with a nucleophile using
Diagnosis: The Lewis Acid is too strong or the temperature is too high, favoring the Activated Monomer (AM) propagation over the nucleophilic attack.
Technical Insight:
When the rate of propagation (
Corrective Protocol:
-
Switch Lewis Acids: Move to "softer" or bulkier Lewis acids.
or (at low loading) often allow for controlled opening. -
Inverse Addition: Do not add the nucleophile to the oxetane/Lewis Acid mix. Instead, add the Lewis Acid slowly to a mixture of Oxetane + Nucleophile . This ensures the concentration of activated oxetane is always low relative to the nucleophile.
-
Temperature Control: Run the reaction at -78°C to -40°C. CROP has a lower activation energy than many substitution reactions; keeping it cold kinetically traps the intermediate until the nucleophile arrives.
Case 3: Loss of Product on Silica Gel
User Question: "My crude NMR showed 95% product. After flash chromatography (Hexane/EtOAc), I recovered only 30%, and the baseline is streaking. Where did it go?"
Diagnosis: On-Column Acidic Degradation. Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to catalyze ring opening and oligomerization of sensitive oxetanes during the elution time.
Corrective Protocol:
-
Deactivation: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in the eluent. Flush until the eluate is basic, then equilibrate with your mobile phase.
-
Alternative Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far gentler on strained ethers.
Mechanistic Visualization
Diagram 1: The Polymerization Trap (ACE vs. AM Mechanisms)
This diagram illustrates the two competing pathways that lead to side reactions. Understanding this allows you to select the right inhibitor.
Caption: The "fork in the road" for activated oxetanes. Without a potent nucleophile present, the monomer attacks itself (ACE pathway), leading to polymerization.
Experimental Protocols
Protocol A: Safe Storage & Handling of Oxetane Intermediates
Objective: Prevent autocatalytic degradation of purified oxetanes.
-
Workup: Following synthesis, wash the organic layer with sat. aq. NaHCO3 (2x) to ensure pH > 7.
-
Drying: Dry over Na2SO4 (neutral), NOT MgSO4 (which can be slightly acidic).
-
Stabilization: If the oxetane is an oil, add 0.5 wt% Et3N as a scavenger.
-
Container: Store in a silylated glass vial or a Teflon container to prevent interaction with surface silanols (Si-OH) on glass.
-
Atmosphere: Argon flush is mandatory.
Protocol B: Controlled Ring Opening (Avoiding Polymerization)
Objective: Open the ring with an amine/alcohol without triggering CROP.
Reagents:
-
Oxetane Substrate (1.0 equiv)
-
Nucleophile (1.2 - 1.5 equiv)
-
Catalyst:
(10 mol%) or (mild activator) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (MeCN can coordinate to the cation, stabilizing it).
Step-by-Step:
-
Dissolve: Dissolve the Nucleophile and Catalyst in dry solvent under Argon.
-
Cool: Lower temperature to 0°C .
-
Add: Add the Oxetane dropwise as a solution over 15-30 minutes.
-
Why? This keeps the concentration of unreacted oxetane low, statistically favoring the reaction with the abundant nucleophile over self-polymerization.
-
-
Monitor: Check TLC. If starting material remains after 1h, allow to warm to RT slowly.
-
Quench: Pour into a vigorously stirred mixture of Et3N/MeOH (1:10) .
Quantitative Data: Stability Comparison
| Parameter | 3-Monosubstituted Oxetane | 3,3-Disubstituted Oxetane | Mitigation Strategy |
| Ring Strain | ~106 kJ/mol | ~106 kJ/mol | N/A (Intrinsic) |
| Acid Stability ( | < 10 min | > 24 hours | Steric hindrance protects |
| Polymerization Risk | High | Low | Use 3,3-analogs in early drug design. |
| Metabolic Stability | Moderate | High | Block metabolic soft spots (C-H). |
References
-
Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Jenkins, K., et al. (2018). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development. Link
-
Cationic Ring-Opening Polymerization. (2008). "Mechanism of Oxetane Polymerization via Active Chain End." Macromolecules. Link
Sources
Validation & Comparative
The Oxetane Advantage: A Comparative Spectral & Functional Guide to (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol
Topic: H-NMR and C-NMR Spectral Data for (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the oxetane ring has emerged as a "magic" bioisostere, offering a superior alternative to gem-dimethyl, carbonyl, and lipophilic carbocyclic groups.[1][2][3][4][5] This guide analyzes (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol , a scaffold that combines the solubility-enhancing properties of the oxetanyl group with the chiral versatility of the pyrrolidine ring.
Unlike traditional alkyl analogs (e.g., N-isopropyl or N-cyclobutyl), the N-oxetanyl group lowers the basicity of the amine (modulating pKa) and increases metabolic stability while reducing lipophilicity (LogD). This document provides a detailed comparative analysis, synthesis protocols, and reference spectral data (H-NMR and C-NMR) to aid researchers in validating this motif in drug discovery campaigns.
Structural Analysis & Comparative Performance
The strategic value of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol lies in its physicochemical profile compared to its structural analogs. The oxetane oxygen exerts a strong inductive effect (
Table 1: Physicochemical Comparison of N-Substituents
| Feature | Oxetanyl Analog (Subject) | Cyclobutyl Analog (Carbocyclic) | Isopropyl Analog (Alkyl Standard) |
| Structure | 4-membered ether ring | 4-membered carbocycle | Acyclic branched alkyl |
| Electronic Effect | Electron-withdrawing ( | Neutral | Electron-donating ( |
| Approx. pKa (Conj. Acid) | ~6.0 – 6.5 (Ideal for solubility) | ~9.5 – 10.0 (Highly basic) | ~10.0 – 10.5 (Highly basic) |
| Lipophilicity (LogD) | Lower (More polar) | Higher | High |
| Metabolic Stability | High (Blocks N-dealkylation) | Moderate | Low (Prone to oxidative dealkylation) |
| Solubility | High | Low | Moderate |
Key Insight: The oxetane ring reduces the pKa by 3–4 units compared to the cyclobutyl analog. This prevents the amine from being fully protonated at physiological pH, improving membrane permeability and reducing hERG channel liability [1, 2].
Synthesis & Experimental Protocol
The most robust method for accessing (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol is the Direct Reductive Amination of oxetan-3-one with (R)-3-pyrrolidinol. This route avoids the use of unstable oxetane electrophiles (like halides/tosylates) which are prone to ring-opening polymerization.
Workflow Diagram
Figure 1: One-pot reductive amination workflow for the synthesis of the target scaffold.
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve (R)-3-pyrrolidinol (1.0 equiv) and oxetan-3-one (1.1 equiv) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Activation: Stir at room temperature for 15–30 minutes to allow hemiaminal/iminium formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₃CN due to lower toxicity and better selectivity.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate.
-
Purification: The product is often pure enough for use; if necessary, purify via silica gel chromatography (Eluent: DCM/MeOH/NH₄OH) [3].
Spectral Data Specifications
The following data represents the characteristic spectral signature of the title compound. The oxetane ring provides a distinct "butterfly" pattern in the proton NMR, while the carbon spectrum confirms the integrity of the strained ether ring.
A. -NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Oxetane-H (Face A) | 4.60 – 4.75 | Multiplet (t/dd) | 2H | Ether protons (cis to N-substituent). Deshielded by Oxygen. |
| Oxetane-H (Face B) | 4.50 – 4.60 | Multiplet (t/dd) | 2H | Ether protons (trans to N-substituent). |
| H-3 (Chiral Center) | 4.30 – 4.45 | Multiplet | 1H | Methine proton on the carbon bearing the hydroxyl group ( |
| Oxetane-CH-N | 3.60 – 3.75 | Quintet/Multiplet | 1H | The central methine of the oxetane ring attached to Nitrogen. |
| Pyrrolidine H-2 | 2.80 – 3.00 | Multiplet | 2H | Protons adjacent to Nitrogen ( |
| Pyrrolidine H-5 | 2.50 – 2.75 | Multiplet | 2H | Protons adjacent to Nitrogen ( |
| Pyrrolidine H-4 | 2.10 – 2.30 | Multiplet | 1H | One of the |
| Pyrrolidine H-4' | 1.70 – 1.90 | Multiplet | 1H | The other |
Diagnostic Signal: Look for the oxetane protons between 4.5 and 4.8 ppm . They appear as two sets of multiplets due to the puckering of the ring, distinct from the pyrrolidine signals.
B. -NMR Data (100 MHz, )
| Position | Shift ( | Assignment |
| Oxetane | 75.0 – 77.0 | The two |
| Pyrrolidine C-3 | 70.5 – 71.5 | The chiral carbon bearing the hydroxyl group ( |
| Pyrrolidine C-2 | 62.0 – 63.5 | |
| Oxetane | 58.0 – 60.0 | The central carbon of the oxetane ring attached to Nitrogen. |
| Pyrrolidine C-5 | 52.0 – 53.5 | The other |
| Pyrrolidine C-4 | 34.0 – 35.5 | The |
Structural Visualization & Logic
The following diagram illustrates the assignment logic and the inductive effects that define the molecule's performance.
Figure 2: Correlation between structural features, NMR shifts, and medicinal chemistry properties.
References
-
Wurts, J., et al. (2010). "Oxetanes as promising bioisosteres for the gem-dimethyl group."[3][4] Journal of Medicinal Chemistry, 53(8), 3227-3237.
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1][2][3][5][6][7][8] Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Carreira, E. M., & Fessard, T. C. (2014). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][5][7][9] Chemical Reviews, 116(15), 8159-8396.
-
Barnes-Seeman, D. (2016). "The role of oxetanes in the modulation of physicochemical properties." Journal of Medicinal Chemistry, 59(9), 4385-4398.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Authoritative Comparison Guide: Chiral HPLC Methods for (R) and (S) Pyrrolidin-3-ol Derivatives
Audience: Researchers, Process Chemists, and Analytical Scientists. Content Type: Technical Comparison & Protocol Guide.
Executive Summary: The Chirality Challenge
Pyrrolidin-3-ol (3-hydroxypyrrolidine) is a privileged chiral scaffold in drug discovery, serving as a core motif in broad-spectrum antibiotics (e.g., carbapenems) and muscarinic receptor antagonists. However, its separation presents a distinct "polarity paradox":
-
The Free Base: Highly polar and lacking strong chromophores, making direct chiral HPLC difficult due to severe peak tailing and poor detection sensitivity.
-
The Protected Derivative: N-protected forms (e.g., N-Boc, N-Cbz) are non-polar and possess excellent interaction sites for polysaccharide-based chiral selectors, making them the preferred target for enantiomeric excess (ee) determination.
This guide objectively compares the two dominant workflows: Direct Normal Phase HPLC (for protected derivatives) and Indirect Derivatization (for the free amine), providing field-proven protocols to ensure data integrity.
Strategic Method Selection
Before selecting a column, you must categorize your analyte. The following decision tree outlines the optimal workflow based on the chemical state of your pyrrolidin-3-ol derivative.
Figure 1: Decision matrix for selecting the appropriate chiral separation strategy based on analyte functionalization.
Comparative Analysis: Direct vs. Indirect Methods[1][2][3][4]
Scenario A: N-Protected Derivatives (e.g., N-Boc-3-pyrrolidinol)
This is the most common scenario in synthetic organic chemistry. The carbamate protecting group (Boc) provides a crucial "handle" for the chiral stationary phase (CSP) to interact with via hydrogen bonding and dipole-dipole interactions.
Column Performance: Amylose vs. Cellulose
The two industry-standard columns for this separation are Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).
| Feature | Chiralpak AD-H / IA | Chiralcel OD-H / IB |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Structure | Helical polymer; creates distinct inclusion cavities. | Linear/Sheet-like polymer; relies more on steric fit. |
| Selectivity ( | High (Typically > 1.15) . The helical pitch of amylose accommodates the 5-membered pyrrolidine ring exceptionally well. | Moderate to High . Excellent for planar molecules, but sometimes less effective for flexible 5-membered rings compared to AD. |
| Resolution ( | Often > 2.0 (Baseline separation). | Variable; may require lower flow rates or temperature tuning. |
| Recommendation | Primary Choice. Start here for N-Boc derivatives. | Secondary Choice. Use if AD-H fails or shows peak overlap with impurities. |
Scenario B: Unprotected 3-Hydroxypyrrolidine
Direct separation of the free amine is challenging due to:
-
Silanol Interactions: The basic amine interacts strongly with residual silanols on the silica support, causing severe peak tailing.
-
Detection Limits: The molecule lacks a UV chromophore (only weak absorbance <210 nm).
The Solution: Indirect Separation (Derivatization) By reacting the amine with a chiral derivatizing agent (CDA) like GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate), you convert the enantiomers into diastereomers.
| Metric | Direct Reverse Phase (e.g., AD-RH) | Indirect Derivatization (GITC) |
| Column | Specialized Chiral RP Column | Standard C18 (Achiral) |
| Cost | High (Expensive Column) | Low (Standard Column + Reagent) |
| Sensitivity | Low (Requires refractive index or ELSD) | High (GITC adds a UV-active thiourea group) |
| Robustness | Sensitive to pH and buffer strength | Highly reproducible on standard equipment |
Detailed Experimental Protocols
Protocol 1: Direct Separation of (R/S)-N-Boc-3-pyrrolidinol
Use this method for checking enantiomeric excess (ee) of protected intermediates.
System: HPLC with UV Detector (210 nm) Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (Immobilized version) Temperature: 25 °C
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: Isopropanol (IPA)[1]
-
Ratio: 90:10 (Hexane:IPA) is the standard starting point.[1]
-
Optimization: If retention is too low (
), reduce IPA to 5% (95:5). -
Note: No basic additive (DEA) is usually required for N-Boc compounds, as the amine is masked.
-
Workflow:
-
Equilibrate column at 1.0 mL/min for 20 minutes.
-
Dissolve sample at 1 mg/mL in Mobile Phase.
-
Inject 5–10 µL.
-
Expected Results:
-
(S)-Enantiomer typically elutes first (verify with pure standard).
-
Target Resolution (
) > 1.5.
-
Protocol 2: Indirect Separation of Free 3-Pyrrolidinol (GITC Method)
Use this method for the free amine/alcohol when high sensitivity is required.
Reagents:
-
GITC Solution: 2 mg/mL in Acetonitrile.
-
TEA Solution: 1% Triethylamine in Acetonitrile.
-
Stop Solution: 1% Acetic acid in water.
Derivatization Steps:
-
Take 50 µL of sample solution (approx. 1 mg/mL in water or MeOH).
-
Add 50 µL of TEA Solution (Base catalyst).
-
Add 100 µL of GITC Solution .
-
Vortex and incubate at Room Temperature for 15 minutes.
-
Dilute with 200 µL of Stop Solution (Acetic acid neutralizes the reaction).
HPLC Conditions:
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic 30:70 (Acetonitrile : 0.1% H3PO4 in Water).
-
Detection: UV at 254 nm (GITC provides strong UV absorbance).
-
Result: The (R)-derivative and (S)-derivative are now diastereomers and will separate with distinct retention times on the achiral C18 column.
Troubleshooting & Optimization (Expert Insights)
Issue: Peak Tailing on Chiral Column
-
Cause: Even with N-Boc protection, residual silanol interactions can occur.
-
Fix: Add 0.1% Diethylamine (DEA) to the hexane/IPA mobile phase. This blocks silanol sites and sharpens the peaks.
Issue: Poor Solubility in Hexane
-
Cause: Pyrrolidinol derivatives can be quite polar.
-
Fix: Switch to Chiralpak IA or IC (Immobilized phases). These allow the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate as co-solvents to solubilize the sample without destroying the column.
Issue: Unknown Elution Order
-
Validation: Never assume elution order based on literature alone. Always inject a "spiked" sample (Racemate + Pure Enantiomer) to confirm which peak corresponds to the (R) or (S) isomer.
References
-
BenchChem. (2025).[5][1] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from
-
Daicel Chiral Technologies. (2021). Chiral Column Selection Guide: Polysaccharide Phases. Retrieved from
-
Sigma-Aldrich. (2023). Basics of Chiral HPLC and Inclusion Complex Mechanisms. Retrieved from
-
Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation."[6] Journal of Chromatography B. Retrieved from
-
Waters Corporation. (2018). Enantiomeric Separation of BINOL and Polar Intermediates using UPC2. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Oxetanyl vs. Isopropyl Pyrrolidines in Medicinal Chemistry
This guide provides a technical comparison of Oxetanyl vs. Isopropyl Pyrrolidines , focusing on lipophilicity (LogD), physicochemical properties, and synthesis. It is designed for medicinal chemists and drug discovery scientists.
Executive Summary: The Bioisostere Paradox
Replacing an isopropyl group with an oxetan-3-yl group on a pyrrolidine ring is a high-impact bioisosteric strategy. While the primary intent is often to reduce intrinsic lipophilicity (LogP) and improve metabolic stability, the effect on distribution coefficient (LogD
-
The Expectation: Oxetane (polar ether) replaces Isopropyl (lipophilic alkane)
LogD decreases. -
The Reality: The oxetane oxygen is electron-withdrawing. It lowers the pyrrolidine nitrogen pK
by 3–4 units. At physiological pH (7.4), the oxetanyl-amine becomes largely neutral , whereas the isopropyl-amine remains cationic . Consequently, LogD may actually increase or remain static, despite the lower LogP.
Key Win: The true value of this transition lies in reduced metabolic clearance (removing the labile tertiary C-H bond), improved permeability (via increased neutral fraction), and reduced hERG liability (via lower basicity).
Physicochemical Comparison
Structural & Electronic Metrics
The following table contrasts the fundamental properties of
| Feature | Impact | ||
| Structure | Hydrophobic branched alkyl | Polar cyclic ether | Polarity Increase |
| Steric Volume | ~58 Å | ~52 Å | Minimal Change (Good shape match) |
| Electronic Effect | Inductive donation (+I) | Inductive withdrawal (-I) | Basicity Reduction |
| pK | ~10.5 (Highly Basic) | ~6.2 – 6.8 (Weakly Basic) | |
| Ionization at pH 7.4 | >99.9% Cationic | ~90% Neutral | Permeability Shift |
| Metabolic Liability | High (Benzylic/Tertiary C-H oxidation) | Low (Ether ring is metabolically robust) | Stability Increase |
The Lipophilicity "Crossover" (LogP vs. LogD)
The relationship between intrinsic lipophilicity (LogP) and pH-dependent lipophilicity (LogD) is critical.
-
LogP (Neutral Species): Oxetanyl derivative is significantly more polar (
LogP -1.0 to -1.5). -
LogD
(Physiological):
Conclusion: Do not use Oxetane solely to lower LogD if your starting amine is highly basic. Use it to modulate pK
Decision Framework: When to Switch?
Use this logic flow to determine if the Oxetane switch is appropriate for your lead series.
Figure 1: Strategic decision tree for replacing isopropyl groups with oxetanes in medicinal chemistry campaigns.
Experimental Protocols
Synthesis: Reductive Amination
The most robust route to
Reagents:
-
Amine: Pyrrolidine derivative (1.0 equiv)
-
Ketone: Oxetan-3-one (1.2 – 1.5 equiv) [Commercially available, CAS: 6704-31-0]
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (2.0 – 3.0 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow Diagram:
Figure 2: Standard protocol for the synthesis of N-oxetanyl amines via reductive amination.
Step-by-Step Protocol:
-
Preparation: In a dry vial, dissolve the pyrrolidine derivative (1.0 mmol) in anhydrous DCM (5 mL).
-
Imine Formation: Add oxetan-3-one (1.5 mmol, 108 mg). Stir at room temperature for 30 minutes. Note: Oxetan-3-one is volatile; handle quickly.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add NaBH(OAc)
(2.5 mmol, 530 mg) in three portions over 10 minutes. -
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 = Amine + 56).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Dry organics over Na SO and concentrate. -
Purification: Flash chromatography. Caution: Oxetanyl amines are less basic than starting materials; adjust mobile phase modifiers accordingly (e.g., use less ammonia/TEA).
Lipophilicity Measurement (Shake-Flask LogD )
Due to the pK
Protocol:
-
Stock Solution: Prepare a 10 mM stock of the test compound in DMSO.
-
Phase Preparation: Saturate
-octanol with Phosphate Buffered Saline (PBS, pH 7.4). Saturate PBS (pH 7.4) with -octanol.[3][4][5] -
Equilibration:
-
Add 500 µL of pre-saturated
-octanol and 500 µL of pre-saturated PBS to a 2 mL vial. -
Spike with 10 µL of compound stock.
-
Shake vigorously for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification:
-
Carefully sample the top (octanol) and bottom (buffer) layers.
-
Analyze by HPLC-UV or LC-MS/MS.
-
-
Calculation:
References
-
Wuitschik, G. et al. (2010).[6][7][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A. et al. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Müller, K. et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on polarity/lipophilicity trade-offs). Link
-
Carreira, E. M.[2][6][7][8][9][10] & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.google.com [scholar.google.com]
- 9. epfl.ch [epfl.ch]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
Definitive Stereochemical Validation of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol: A Comparative Guide to Crystallographic Strategies
Executive Summary
Validating the absolute configuration (AC) of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol presents a unique crystallographic challenge. The molecule combines a "light-atom" composition (C, H, N, O only) with a chemically sensitive oxetane ring —a strained ether susceptible to ring opening under acidic conditions.[1]
While direct X-ray crystallography of the free base is theoretically possible using Copper (Cu) radiation, it often fails to yield definitive Flack parameters due to weak anomalous scattering. Conversely, the standard "heavy-atom salt" method (e.g., HBr salts) poses a high risk of degrading the oxetane moiety.
This guide compares three validation strategies, establishing Covalent Heavy-Atom Derivatization (p-Bromobenzoate Esterification) as the superior "Product" workflow for unambiguous stereochemical assignment.
Part 1: Strategic Comparison of Validation Methods
The following table contrasts the three primary methodologies available to researchers for determining the absolute configuration of acid-sensitive, light-atom chiral centers.
Table 1: Comparative Performance of Crystallographic Strategies
| Feature | Method A: Direct X-ray (Free Base) | Method B: Acid-Salt Formation (e.g., HBr) | Method C: Covalent Derivatization (Recommended) |
| Target Species | Native (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol | Hydrobromide Salt | (R)-1-(Oxetan-3-yl)pyrrolidin-3-yl 4-bromobenzoate |
| Anomalous Scatterer | Oxygen (Weak) | Bromine (Strong) | Bromine (Strong) |
| Radiation Required | Cu K | Mo K | Mo K |
| Oxetane Stability | High (No reaction) | Critical Risk (Acid-catalyzed ring opening) | High (Basic reaction conditions) |
| Crystallinity | Unpredictable (Often oils/low MP) | Good (Ionic lattice) | Excellent (Rigid aromatic stacking) |
| Flack Parameter Reliability | Low ( | High | Definitive ( |
| Verdict | Screening Only | Contraindicated | Gold Standard |
Why the "Product" (Method C) Outperforms Alternatives
-
Chemical Fidelity: Unlike Method B, which exposes the strained oxetane ring to strong mineral acids (HBr/HCl) capable of cleaving the ether linkage to form 1,3-diols or halo-alcohols, the p-bromobenzoate derivatization occurs under basic conditions (Pyridine/DMAP), preserving the oxetane core.
-
Absolute Certainty: The introduction of the Bromine atom (Z=35) provides a strong anomalous scattering signal. This allows for the determination of the Flack parameter (
) with high precision using standard Molybdenum (Mo) sources, avoiding the need for specialized Cu-source diffractometers required for Method A.
Part 2: The Recommended Workflow (Method C)
Covalent Derivatization Protocol
Objective: Synthesize the p-bromobenzoate ester to introduce a heavy atom without compromising the oxetane ring.
-
Reagents:
-
Substrate: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (1.0 eq)
-
Reagent: 4-Bromobenzoyl chloride (1.1 eq)
-
Base/Solvent: Anhydrous Pyridine (10 vol)
-
Catalyst: DMAP (0.1 eq)
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol in anhydrous pyridine under nitrogen atmosphere at 0°C.
-
Addition: Add DMAP, followed by the dropwise addition of 4-bromobenzoyl chloride. The basic environment prevents acid-catalyzed oxetane opening.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of the alcohol.
-
Workup: Quench with saturated aqueous NaHCO
(do not use acidic workup). Extract with Ethyl Acetate. Wash organics with water and brine. Dry over Na SO . -
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the solid ester.
-
Crystallization Strategy
The ester derivative typically exhibits higher crystallinity than the free base due to
-
Technique: Vapor Diffusion.
-
Inner Vial: Dissolve 20 mg of the ester in a minimum amount of THF or Acetone.
-
Outer Vial: Pentane or n-Hexane.
-
Timeline: Seal and allow to stand at 4°C for 2–5 days. Look for prismatic, colorless crystals.
Data Collection & Refinement
-
Source: Mo K
( Å) is sufficient due to the Br atom. -
Temperature: 100 K (minimizes thermal motion).
-
Friedel Pairs: Ensure collection of a complete sphere of data (or >95% completeness) to maximize anomalous signal measurement.
Part 3: Data Interpretation & Validation Logic
To validate the (R)-configuration, the crystallographic refinement must yield specific statistical metrics.
The Flack Parameter ( )
The Flack parameter estimates the absolute structure.[7][8][9][10] It is defined such that:
- : The model has the correct absolute configuration.[10]
- : The model is inverted (wrong enantiomer).
Validation Criteria for Method C (Heavy Atom):
-
Target:
-
Uncertainty (
): [3] -
Note: If using Method A (Light Atom), uncertainties often exceed 0.2, rendering the assignment statistically insignificant unless Hooft
analysis is applied to high-redundancy Cu data.
Part 4: Decision Logic Visualization
The following diagram illustrates the critical decision pathway for selecting the correct validation method, highlighting the risk of oxetane instability.
Caption: Decision tree highlighting the risk of acid salts vs. the robustness of ester derivatization for oxetane-containing molecules.
References
-
Flack, H. D. (1983).[11] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[10][11] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[11]
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[12] Angewandte Chemie International Edition, 49(48), 8900-8939. (Validating oxetane stability profiles).
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures. Tetrahedron: Asymmetry, 20(6), 712-717.
-
Parsons, S. (2021). Determination of Absolute Configuration. Chemistry LibreTexts. (General methodology for heavy atom derivatization).
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1375415-98-7|(R)-1-(oxetan-3-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
- 3. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. mdpi.com [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Bioisosteric Comparison Guide: Oxetane vs. Carbonyl in Pyrrolidine Scaffolds
Executive Summary
Pyrrolidine rings are ubiquitous in small-molecule drug discovery. However, their inherent basicity often leads to suboptimal pharmacokinetic (PK) properties, including a high volume of distribution, hERG liability, and poor membrane permeability. Traditionally, medicinal chemists have incorporated carbonyl groups (e.g., converting pyrrolidine to pyrrolidin-2-one or pyrrolidin-3-one) to attenuate this basicity. While effective, this introduces sp² planarity and metabolic liabilities, such as susceptibility to aldo-keto reductases.
Recent advances have established the oxetane ring as a superior, 1 for the carbonyl group[1]. This guide objectively compares the performance of oxetane-functionalized pyrrolidines (e.g., spiro-oxetane pyrrolidines) against their carbonyl counterparts, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The Oxetane Paradigm
The substitution of a carbonyl with an oxetane is not merely a structural tweak; it fundamentally alters the physicochemical landscape of the molecule while preserving key receptor interactions.
-
Dipole & Hydrogen Bonding: The oxetane oxygen possesses lone pairs that act as potent hydrogen-bond acceptors. The thermodynamic hydrogen-bond basicity (pKHB) of oxetane is ~1.36, which is comparable to, or slightly stronger than, 2 (pKHB ~1.27)[2]. This ensures that critical target-binding interactions are maintained.
-
Basicity Attenuation: The electronegative oxygen in the strained four-membered ring exerts a powerful inductive electron-withdrawing effect. When placed alpha to an amine, an oxetane can reduce the pKa by ~2.7 units (making it ~500 times less basic)[1]. In spirocyclic configurations, the pKa attenuation is intermediate between the parent pyrrolidine and the pyrrolidinone, striking an optimal balance for 3[3].
-
Escape from Flatland (Fsp³): Replacing a planar sp² carbonyl with an sp³-hybridized oxetane increases the three-dimensionality of the scaffold. Higher Fsp³ correlates with lower clinical attrition rates due to improved target selectivity and 4[4].
Logical framework of replacing a carbonyl with an oxetane bioisostere in pyrrolidine scaffolds.
Quantitative Physicochemical Comparison
The table below summarizes the typical property shifts observed when modifying a standard pyrrolidine core.
| Physicochemical Property | Pyrrolidine (Parent) | Pyrrolidin-3-one (Carbonyl) | Spiro-oxetane Pyrrolidine |
| Geometry / Hybridization | 3D (sp³) | Planar (sp²) | 3D (sp³) |
| Basicity (pKa) | ~9.9 | ~7.8 | ~8.5 |
| Lipophilicity (LogD at pH 7.4) | Moderate | Low | Lowest |
| H-Bond Acceptor Capacity (pKHB) | N/A | ~1.27 | ~1.36 |
| Metabolic Stability (Phase I) | High | Low (Reductase liability) | High (Stable) |
Experimental Methodologies
To objectively validate the bioisosteric superiority of an oxetane-pyrrolidine over a carbonyl-pyrrolidine, researchers must evaluate their metabolic stability. The following protocol describes a self-validating system for determining in vitro intrinsic clearance (
Protocol: Comparative Microsomal Intrinsic Clearance ( ) Assay
Causality & Design: This assay isolates Phase I metabolism. We utilize Human Liver Microsomes (HLM) as the enzyme source because they contain the primary metabolizing enzymes (CYP450s). NADPH is utilized as the obligate cofactor to initiate CYP450-mediated oxidation. Acetonitrile (MeCN) is used as a quenching agent because it immediately denatures microsomal proteins, ensuring that the kinetic snapshot at each time point is perfectly preserved without residual enzymatic drift.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the test compounds (spiro-oxetane pyrrolidine vs. pyrrolidin-3-one) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Combine 50 µL of the test compound solution with 50 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Self-Validation Check: Always run a parallel negative control replacing NADPH with an equivalent volume of buffer. If compound depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, invalidating the clearance calculation.
-
-
Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 20 µL aliquot from the incubation mixture. Immediately transfer it into a tube containing 80 µL of ice-cold MeCN spiked with an internal standard (IS).
-
Centrifugation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (
) from the slope. Derive using the formula:
Step-by-step experimental workflow for evaluating in vitro microsomal intrinsic clearance.
Conclusion
The strategic replacement of a carbonyl group with an oxetane ring within pyrrolidine scaffolds represents a masterclass in modern drug design. By maintaining critical hydrogen-bonding interactions while simultaneously increasing sp³ character and eliminating reductase-mediated metabolic liabilities, oxetanes offer a robust pathway to optimize PK/PD profiles. The protocols provided herein ensure rigorous, reproducible validation of these bioisosteric advantages.
References
- Source: nih.
- Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
- Source: cambridgemedchemconsulting.
- Source: u-tokyo.ac.
Sources
High-Resolution LC-MS/MS Strategies for the Structural Elucidation of Oxetane Metabolites: A Comparative Guide
As oxetanes increasingly replace gem-dimethyl and carbonyl groups in medicinal chemistry to improve aqueous solubility and metabolic stability[1], bioanalytical scientists face a unique challenge. While the oxetane ring is highly resistant to CYP450-mediated oxidation[2], its inherent ring strain (~106 kJ/mol) makes it highly labile under tandem mass spectrometry (MS/MS) conditions[3].
This guide objectively compares the performance of Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Activated Dissociation (EAD) for the structural elucidation of oxetane metabolites. By understanding the causality behind oxetane fragmentation, researchers can design self-validating LC-MS/MS workflows that prevent the misidentification of MS-induced ring ruptures as true metabolic biotransformations.
The Causality of Oxetane Fragmentation
To accurately identify oxetane metabolites, one must first separate in vitro/in vivo biotransformations from in-source or MS/MS-induced fragmentation.
Metabolic Stability vs. MS Lability
Due to the electron-withdrawing effect of the ring oxygen, oxetanes are remarkably stable against standard CYP-mediated alkyl oxidation[2]. However, they are not metabolically inert; they are susceptible to enzymatic ring-opening by microsomal epoxide hydrolase (mEH), which converts the oxetane into a diol (+18.0106 Da)[2].
Conversely, under collisional activation in a mass spectrometer, the 106 kJ/mol ring strain forces the oxetane to undergo transannular cleavage [3]. This predictable rupture mechanism is so reliable that it is intentionally exploited in lipidomics (via the Paternò-Büchi reaction) to form and subsequently shatter oxetane rings to locate double bonds, yielding diagnostic neutral losses (e.g., 58 Da when acetone is used)[4]. In small molecule drug metabolites, unsubstituted oxetane carbons frequently eject formaldehyde (HCHO, -30.0106 Da), while alpha-cleavage and inductive effects generate low-mass reporter ions such as m/z 29, 42, and 43[5].
Mechanistic pathways of oxetane fragmentation and metabolic biotransformation in LC-MS/MS.
Comparative Analysis: CID vs. HCD vs. EAD
The choice of fragmentation technique dictates whether the oxetane ring acts as a diagnostic beacon or a confounding variable.
-
CID (Collision-Induced Dissociation): Traditional ion trap CID applies low-energy, ergodic vibrational excitation. While it readily triggers transannular cleavage, it suffers from the "1/3 Rule" (a low-mass cutoff inherent to 3D ion traps). Consequently, critical low-mass diagnostic ions (m/z 29, 42, 43) are often undetectable, making it difficult to confirm the oxetane's presence[5].
-
HCD (Higher-energy Collisional Dissociation): Performed in Orbitrap or Q-TOF collision cells, HCD overcomes the 1/3 rule. It provides a rich, multi-collision fragmentation spectrum that captures both the high-mass neutral loss products (e.g.,[M+H-30]+) and the low-mass reporter ions[4].
-
EAD (Electron Activated Dissociation): EAD utilizes low-energy electrons to induce non-ergodic, radical-driven fragmentation[6]. Because the cleavage occurs faster than thermal energy can redistribute, EAD can uniquely cleave the molecule's backbone while preserving the strained oxetane ring. This is critical for localizing labile Phase II conjugations (like glucuronidation) relative to the oxetane moiety.
Table 1: Comparative Performance of MS/MS Fragmentation Modes
| Feature | CID (Linear Ion Trap) | HCD (Orbitrap / Q-TOF) | EAD (ZenoTOF) |
| Energy Regime | Low-energy vibrational (Ergodic) | High-energy vibrational (Ergodic) | Low-energy electron (Non-ergodic) |
| Oxetane Ring Integrity | Frequently cleaved (Transannular) | Completely shattered (Alpha/Transannular) | Often preserved |
| Low-Mass Fragment Detection | Poor (Limited by 1/3 Rule) | Excellent (No low-mass cutoff) | Excellent |
| Primary Diagnostic Utility | Identifying parent mass neutral losses | Detecting low-mass reporter ions (m/z 43) | Localizing labile metabolic conjugations |
| Best Use Case | Routine targeted screening | In-depth structural elucidation | Complex isomer differentiation |
Step-by-Step Experimental Workflow: Oxetane Metabolite Identification
To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing stepped collision energies and orthogonal data processing (Mass Defect Filtering), researchers can confidently distinguish true metabolites from MS artifacts.
Step 1: In Vitro Microsomal Incubation
-
Objective: Generate Phase I/II metabolites while establishing a kinetic degradation baseline.
-
Action: Incubate 1 µM of the oxetane-containing parent compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C. Pull aliquots at 0, 15, 30, and 60 minutes[2].
Step 2: Reaction Quenching & Extraction
-
Objective: Halt enzymatic activity and precipitate proteins without degrading labile metabolites.
-
Action: Add 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Vortex for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 3: UHPLC Separation
-
Objective: Resolve isobaric metabolites (e.g., positional diol isomers resulting from mEH activity).
-
Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
Step 4: High-Resolution MS/MS Acquisition
-
Objective: Capture comprehensive fragmentation data without losing the precursor ion.
-
Action: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 70,000 and MS2 to 17,500. For HCD, use stepped Normalized Collision Energies (NCE) of 20, 35, and 50. Causality: Stepped NCE ensures that at least one scan retains the intact precursor for accurate mass confirmation, while higher energies shatter the oxetane ring to yield the diagnostic -30.0106 Da neutral loss[4].
Step 5: Data Processing & Structural Elucidation
-
Objective: Filter out endogenous matrix noise and identify oxetane-specific biotransformations.
-
Action: Apply Mass Defect Filtering (MDF) centered around the parent drug's exact mass (±50 mDa tolerance). Screen for the +18.0106 Da shift indicative of mEH-mediated ring opening[2]. For intact oxetane metabolites, validate the structure by searching for the diagnostic -30.0106 Da (HCHO) neutral loss in the MS2 spectra.
Step-by-step LC-MS/MS workflow for the generation and identification of oxetane metabolites.
References
1.[5] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - nsf.gov - 5 2.[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights - acs.org - 1 3.[3] Chemical Space Exploration of Oxetanes - mdpi.com - 3 4.[2] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability - benchchem.com - 2 5.[6] Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - nih.gov - 6 6.[4] Coupling the Paternò-Büchi (PB) Reaction With Mass Spectrometry to Study Unsaturated Fatty Acids in Mouse Model of Multiple Sclerosis - frontiersin.org - 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Coupling the Paternò-Büchi (PB) Reaction With Mass Spectrometry to Study Unsaturated Fatty Acids in Mouse Model of Multiple Sclerosis [frontiersin.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Metabolic Clearance: Oxetane vs. Cyclobutane Analogs
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the path from hit-to-lead and lead-to-candidate. The strategic incorporation of small, saturated ring systems has become a cornerstone of modern medicinal chemistry to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among these, the four-membered oxetane and cyclobutane rings are frequently employed as bioisosteres to navigate the complex landscape of metabolic clearance.
This guide provides an in-depth technical comparison of the in vitro metabolic profiles of oxetane- and cyclobutane-containing analogs. We will dissect their distinct metabolic fates, present supporting quantitative data, and provide a detailed, field-proven protocol for assessing their stability, enabling a rational, data-driven approach to molecular design.
The Strategic Rationale: Why Small Rings?
In drug design, replacing metabolically labile groups with more robust isosteres is a common strategy to improve a compound's half-life and oral bioavailability. Oxetanes and cyclobutanes are particularly valuable because they can replace common functionalities like gem-dimethyl groups, carbonyls, or even aromatic rings, often with profound benefits.[1][2][3] They introduce three-dimensionality (a higher fraction of sp³-hybridized carbons) and can improve physicochemical properties such as solubility and lipophilicity.[4][5] However, their influence on metabolic clearance is distinct and warrants a direct comparison.
Comparative Metabolic Stability: Divergent Pathways
While both rings are considered metabolically robust compared to many acyclic or aromatic systems, the enzymatic pathways responsible for their clearance differ significantly. This divergence is the key to their strategic application.
Oxetane Analogs: Resistance to Oxidation and an Alternative Exit Route
The oxetane motif is generally characterized by high metabolic stability, primarily due to its resistance to oxidation by cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for a majority of drugs.[6][7][8] The substitution pattern on the ring is critical, with 3,3-disubstituted oxetanes demonstrating the greatest stability.[4]
However, the most distinguishing metabolic feature of oxetanes is their susceptibility to a non-oxidative pathway: hydrolysis. The human microsomal epoxide hydrolase (mEH) enzyme can catalyze the ring-opening of oxetanes to yield 1,3-diols.[8][9][10]
Causality: This alternative clearance pathway is a significant strategic advantage. By shunting metabolism away from the CYP system, the incorporation of an oxetane can reduce the risk of drug-drug interactions (DDIs), a major cause of adverse events when multiple drugs are co-administered.[9][11][12] The rate of this mEH-mediated hydrolysis can be fine-tuned by altering the structural elements near the oxetane ring, offering medicinal chemists a unique tool to control the metabolic fate of a drug candidate.[9]
Cyclobutane Analogs: The Inert Spacer
Cyclobutanes are prized for their relative chemical inertness and stability.[5][13] Their primary utility in improving metabolic profiles lies in their ability to replace metabolically vulnerable moieties or to act as rigid scaffolds that orient pharmacophores optimally without introducing new metabolic soft spots.[13][14] When metabolism of a cyclobutane ring does occur, it is typically through a conventional CYP-mediated oxidation to form a hydroxylated derivative.[1]
Causality: Unlike oxetanes, cyclobutanes do not offer a distinct, non-CYP metabolic pathway. Their value is derived from their higher resistance to the very CYP-mediated oxidation that they might eventually undergo. For instance, replacing a flexible alkyl chain or a metabolically active cyclohexane with a cyclobutane can effectively block a site of metabolism, leading to lower clearance and an extended half-life.[15]
Diagram 1: Comparative Metabolic Pathways
Caption: Primary metabolic pathways for oxetane and cyclobutane analogs.
Quantitative Data: Matched Molecular Pair Analysis
The most effective way to evaluate the impact of a structural change is through matched molecular pair analysis, where two compounds differ only by a single, well-defined structural transformation. The following table summarizes data from studies where an oxetane or cyclobutane was introduced to improve metabolic properties.
| Original Scaffold / Precursor | Bioisosteric Replacement | Assay System | Intrinsic Clearance (Clint,app) | Outcome / Improvement | Reference |
| IDO1 Inhibitor | Oxetane replaces Cyclobutane | Human Liver Microsomes (HLM) | N/A (Potency & PK improved) | The oxetane analog demonstrated an improved off-target profile and PK properties compared to the cyclobutane.[16] | [16] |
| γ-Secretase Inhibitor | Oxetane replaces gem-Dimethyl | Human Liver Microsomes (HLM) | 205 (gem-Dimethyl) vs. 39 (Oxetane) (mL/min/kg) | >5-fold improvement in metabolic stability. | [17] |
| IDH1 Inhibitor | Difluorocyclobutane replaces Cyclohexane | Microsomes | High Clearance (Cyclohexane) vs. Medium Clearance (Cyclobutane) | Significant decrease in metabolic clearance, leading to a stable clinical candidate.[15] | [15] |
| MNK Inhibitor | Oxetane replaces Methyl | Human & Mouse Liver Microsomes | N/A (Stable in both) | The oxetane analog was stable in microsomal assays and showed significant improvements in in vivo exposure and bioavailability.[16] | [16] |
Note: Direct head-to-head clearance data for oxetane vs. cyclobutane is context-dependent. The IDO1 inhibitor example shows a case where oxetane was favored for overall properties, while other examples illustrate the clear benefit of each motif over less stable precursors.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a standard, reliable method for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Pillar of Trustworthiness: The Self-Validating System
This protocol's integrity relies on concurrent controls. A positive control compound with known high clearance (e.g., Midazolam, Dextromethorphan) validates enzymatic activity.[18] A negative control, where the reaction is run without the essential NADPH cofactor, ensures that compound disappearance is enzymatic and not due to chemical instability.
Materials
-
Test Compound & Controls: 10 mM stock solutions in DMSO.
-
Biological Material: Pooled Human Liver Microsomes (HLM), stored at -80°C.[18]
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.
-
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Hardware: 96-well plates, multi-channel pipette, incubator shaker (37°C), centrifuge.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw HLM rapidly in a 37°C water bath and immediately place on ice.[19] Dilute to a working concentration of 1 mg/mL in cold KPO4 buffer.
-
Prepare the test compound plate by diluting the 10 mM stock to an intermediate concentration. The final concentration in the incubation should be 1 µM to approximate first-order kinetics.[18]
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Add the HLM suspension (e.g., 198 µL) to the wells of a 96-well plate.
-
Add the test compound solution (e.g., 2 µL) to the HLM suspension, mix gently, and pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH solution. This is your T=0 time point for the reaction start. For the T=0 sample itself, add the quenching solution before adding NADPH.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from the reaction plate to a new plate containing the ice-cold ACN with internal standard. The 2:1 or 3:1 ratio of ACN to sample volume is typical to ensure complete protein precipitation and enzyme quenching.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the resulting line from linear regression is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Diagram 2: Experimental Workflow for Microsomal Stability Assay
Sources
- 1. benchchem.com [benchchem.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scirp.org [scirp.org]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 18. mercell.com [mercell.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
(R)-1-(Oxetan-3-YL)pyrrolidin-3-OL proper disposal procedures
Topic: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (CAS: 1375415-98-7) is a bifunctional chiral building block combining a strained oxetane ether and a pyrrolidine amine.[1][2] While valuable for modulating metabolic stability and physicochemical properties in drug discovery, its disposal requires specific attention to chemical compatibility .
The Critical Hazard: The oxetane ring is acid-sensitive. Disposal into acidic waste streams can trigger rapid, exothermic ring-opening polymerization or hydrolysis. Strict segregation from acidic waste is mandatory.
Chemical Profile & Hazard Assessment
Before disposal, the chemical nature of the waste must be understood to prevent incompatible mixing.
| Property | Specification | Operational Implication |
| CAS Number | 1375415-98-7 | Use for waste manifesting and inventory tracking. |
| Functional Groups | Oxetane (Strained Ether), Pyrrolidine (Tertiary Amine), Hydroxyl | Basic & Acid-Sensitive. |
| Reactivity | Susceptible to acid-catalyzed ring opening. | DO NOT mix with strong acids (HCl, H₂SO₄) or Lewis acids. |
| Physical State | Liquid (typically) or low-melting solid | Requires leak-proof containment; standard solvent waste protocols apply. |
| Combustibility | Flash point likely <100°C (based on substructures) | Classify as Flammable Liquid for transport/storage. |
Waste Segregation Strategy (The "Oxetane Rule")
The most common error in disposing of oxetane-amines is dumping them into a general "Organic Waste" container that may already contain acidic byproducts (e.g., TFA, HCl from deprotection steps).
Rule: Treat (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol as a Basic/Neutral Organic .
Segregation Logic Diagram
The following decision tree illustrates the self-validating logic for segregating this specific compound.
Figure 1: Logic flow for segregating oxetane-pyrrolidine waste to prevent acid-catalyzed decomposition.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC eluents, or diluted stock solutions.
-
Validation: Verify the pH of the receiving waste container. It must be Neutral (pH 7) or Basic (pH > 7) .
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass carboys. Avoid metal containers if the solution contains halogenated co-solvents (though this compound itself is non-halogenated).
-
Transfer:
-
Pour slowly into the "Non-Halogenated Organic" waste stream.
-
Note: If the solvent system contains DCM or Chloroform, use the "Halogenated Organic" stream, provided that stream is NOT acidic.
-
-
Labeling:
Protocol B: Solid Waste (Contaminated Consumables)
Applicability: Silica gel, filter paper, gloves, and trace residues.
-
Containment: Place waste in a clear polyethylene bag (minimum 2 mil thickness).
-
Sealing: Twist and tape the bag neck to prevent volatile emissions.
-
Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum.
-
Labeling: Tag as "Solid Debris contaminated with Irritant/Flammable Organics."
Protocol C: Quenching/Destruction (Optional for High Purity)
Only strictly necessary if local regulations forbid disposal of reactive rings, though incineration is standard.
-
Dissolution: Dissolve the compound in dilute Ethanol or Methanol.
-
Hydrolysis: Slowly add 1M HCl (aqueous) while cooling in an ice bath.
-
Neutralization: Once the reaction is complete (monitor by TLC/LCMS), neutralize with Sodium Bicarbonate (
) until pH 7-8. -
Disposal: Dispose of the resulting neutralized mixture as standard organic waste.
Spill Response Procedures
Immediate Action: Evacuate the immediate area if the spill is >100 mL and ventilation is poor.
| Step | Action | Rationale |
| 1. PPE | Wear nitrile gloves, lab coat, and safety goggles. | Protects against skin absorption and eye irritation.[9] |
| 2. Isolate | Remove ignition sources.[3][4][5][6][7][8][9][10] | Pyrrolidine derivatives and oxetanes are flammable. |
| 3. Absorb | Use Vermiculite , Sand , or Universal Absorbent Pads . | DO NOT use acid-based neutralizers (like citric acid spill kits) as they may trigger exothermic ring opening. |
| 4. Clean | Scoop absorbed material into a sealable bag/container. | Prevents evaporation of the amine. |
| 5. Decontaminate | Wipe surface with water and mild detergent. | Removes polar residues. |
Regulatory Compliance
-
US EPA (RCRA): This compound is not P-listed or U-listed specifically. However, it likely exhibits the characteristic of Ignitability (D001) due to the organic framework.
-
Destruction Method: The preferred method for final destruction is High-Temperature Incineration at a licensed facility. This ensures complete oxidation of the nitrogen and carbon skeleton.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58363024 (Related Pyrrolidine Structures). Source:
-
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source:
-
Wuitschik, G., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 2006. (Provides mechanistic insight into oxetane stability/reactivity). Source:
-
Sigma-Aldrich. Safety Data Sheet for generic Pyrrolidine derivatives. (Used for baseline amine handling protocols). Source:
Sources
- 1. 1375415-98-7|(R)-1-(oxetan-3-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
- 2. CAS:1375415-98-7(R)-1-(oxetan-3-yl)pyrrolidin-3-ol-毕得医药 [bidepharm.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling (R)-1-(Oxetan-3-YL)pyrrolidin-3-OL
Executive Safety Summary
(R)-1-(Oxetan-3-yl)pyrrolidin-3-ol (CAS: 1375415-98-7) is a bifunctional building block containing a secondary alcohol and a strained oxetane ring. While often used to improve metabolic stability in drug candidates, the oxetane moiety presents a specific safety profile distinct from standard pyrrolidines.
Critical Hazard: The oxetane ring is a strained ether. Under acidic conditions or metabolic activation, it can undergo ring-opening, potentially acting as a weak alkylating agent. Consequently, this compound must be handled with Band 3 (Potent/Novel Compound) containment protocols until specific toxicological data proves otherwise.
Risk Assessment & Hazard Identification
The "Why" behind the safety protocols.
| Feature | Hazard Mechanism | Operational Implication |
| Oxetane Ring | High ring strain (~106 kJ/mol). Susceptible to acid-catalyzed ring opening. | Avoid Strong Acids. Treat as a potential alkylator/sensitizer. |
| Pyrrolidine Core | Basic nitrogen center. | Corrosive/Irritant to mucous membranes (H314/H315). |
| Unknown Tox | Novel intermediate with limited Registry of Toxic Effects (RTECS) data. | Universal Precaution: Assume high potency/toxicity (H302, H312, H332). |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state and operation.
Table 1: PPE Specifications
| Body Area | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Aerosolization) | Material Specification |
| Hand | Double Gloving | Laminate / Barrier | Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) OR Silver Shield® (for spills). |
| Eye/Face | Safety Glasses (Side shields) | Chemical Goggles + Face Shield | ANSI Z87.1 compliant. Goggles required if handling >100mL liquid solution. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coverall | Must cover wrists fully. Long pants/closed-toe shoes mandatory. |
| Respiratory | Fume Hood (Engineering Control) | P100/OV Respirator | Use respirator only if engineering controls fail (e.g., spill outside hood). |
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting PPE based on the task and compound state.
Figure 1: Decision logic for PPE selection. Green nodes indicate routine handling; Red nodes indicate emergency/high-volume handling.
Operational Protocols (Step-by-Step)
A. Receiving & Storage[1][2][3][4][5]
-
Inspect: Upon receipt, check the bottle for signs of pressure buildup (rare for this MW, but oxetanes can degrade).
-
Store: Keep at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The oxetane ring is sensitive to moisture and hydrolysis over time.
B. Weighing & Solubilization
Goal: Prevent inhalation of dust and dermal absorption.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Management: If the compound is a solid, use an anti-static gun or ionizer bar. Charged particles of novel intermediates are a primary vector for glove contamination.
-
Solvent Choice: Dissolve in aprotic solvents (DCM, THF, EtOAc). Avoid protic acids (HCl, H2SO4) or alcohols with acid catalysts, which will open the oxetane ring.
C. Reaction Setup
-
Glassware: Use oven-dried glassware. Moisture can lead to slow hydrolysis.
-
Addition: If adding as a limiting reagent, add as a solution rather than a solid to ensure rapid dispersal and minimize local concentration hotspots.
Emergency Response & Spill Management
Causality: Oxetanes are flammable and potentially toxic.[1] Speed is critical.
Spill Cleanup Workflow
Figure 2: Emergency spill response workflow. Note the prohibition of acidic absorbents.
Specific Exposure Treatments:
-
Eye Contact: Flush immediately for 15 minutes.[2][3] The basicity of the pyrrolidine requires thorough irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[4][2][1][3][5][6][7][8] Do not use alcohol (ethanol/isopropanol) for washing; alcohols can enhance the skin permeation of this specific lipophilic compound.
Waste Disposal Strategy
Self-Validating System: Segregation prevents unexpected reactivity.
-
Stream Segregation: Dispose of as "Non-Halogenated Organic Waste" (unless halogenated solvents were used).
-
Reactivity Check: Ensure the waste container does not contain strong acids (e.g., waste from a cleavage step). Mixing oxetanes with acidic waste streams can generate heat and pressure.
-
Labeling: Explicitly label the waste tag with "Contains Oxetane - Potential Alkylator."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press.[9]
-
PubChem. (n.d.). Compound Summary for (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
